rac-Abacavir Sulfate
Description
Properties
Molecular Formula |
C₂₈H₃₈N₁₂O₆S |
|---|---|
Molecular Weight |
670.47 |
Synonyms |
Abacavir Sulfate Racemic; (4-[2-Amino-6-(cyclopropylamino)-9H-purin-9yl]-2-cyclopentene-1-methanol Sulfate (2:1); |
Origin of Product |
United States |
Chemical Structure and Stereochemical Considerations
Elucidation of its Carbocyclic Nucleoside Analog Structure
The chemical structure of Abacavir (B1662851) was elucidated through various spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. researchgate.netchemicalbook.comgoogleapis.com These studies revealed that Abacavir is an analog of the purine (B94841) nucleoside guanosine (B1672433). nih.gov
A key feature of its structure is the replacement of the ribose sugar moiety, found in natural nucleosides, with a cyclopentene (B43876) ring. drugbank.com This carbocyclic ring mimics the furanose ring of natural nucleosides, allowing it to be recognized by viral enzymes. However, the absence of a 3'-hydroxyl group on this ring is crucial to its mechanism of action. When incorporated into a growing DNA chain by viral reverse transcriptase, the lack of this hydroxyl group prevents the addition of the next nucleotide, leading to chain termination.
The structural components of Abacavir are:
A purine base : Specifically, a 2,6-diaminopurine derivative with a cyclopropylamino group at the 6-position.
A carbocyclic ring : A cyclopentene ring that serves as the sugar mimic.
A hydroxymethyl group : Attached to the cyclopentene ring, which can be phosphorylated intracellularly to form the active triphosphate metabolite.
The elucidation of this structure confirmed its classification as a carbocyclic nucleoside analog, a class of compounds that has been pivotal in antiviral drug discovery.
Absolute Configuration and Enantiomeric Purity
Abacavir is a chiral molecule with two stereocenters on the cyclopentene ring. The therapeutically active enantiomer has the (1S, 4R) absolute configuration. drugbank.com The synthesis of Abacavir often starts from a racemic mixture of the cis-isomers, which is then resolved to isolate the desired (1S, 4R)-enantiomer.
The enantiomeric counterpart, the (1R, 4S)-isomer, is considered an impurity and its presence is carefully controlled in the final drug substance. The pharmacological activity resides almost exclusively in the (1S, 4R)-enantiomer, highlighting the critical importance of stereochemistry in the biological activity of this compound.
Ensuring the enantiomeric purity of Abacavir is a critical aspect of its quality control. Several analytical techniques are employed to separate and quantify the enantiomers.
High-Performance Liquid Chromatography (HPLC) is the most widely reported method for the chiral separation of Abacavir. This technique utilizes chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation.
| Chiral Stationary Phase | Mobile Phase Composition | Reference |
| Chiralpak AD-H (amylose tris-3,5-dimethyl phenyl carbamate) | Water, methanol (B129727), and acetonitrile (B52724) with 0.1% triethylamine (B128534) | researchgate.net |
| Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) | n-hexane–ethanol–trifluoroacetic acid (92:8:0.1 v/v) | researchgate.net |
Other Potential Techniques for chiral separation, though less specifically detailed for Abacavir in the provided search context, include:
Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector added to the background electrolyte. chromatographytoday.comnih.govspringernature.com Cyclodextrins are commonly used as chiral selectors in CE. springernature.com
Gas Chromatography (GC): Chiral GC can be used for the separation of volatile enantiomers, often after derivatization, using a chiral stationary phase. chromatographyonline.comazom.com
These methods allow for the accurate determination of the enantiomeric excess and ensure that the final product meets the stringent purity requirements for pharmaceutical use.
Structural Relationships and Analogs
Abacavir belongs to a class of carbocyclic nucleoside analogs, and its structure is closely related to other antiviral compounds. Understanding these structural relationships provides insight into the structure-activity relationships of this class of drugs.
Carbovir (B1146969): Abacavir was developed from Carbovir. taylorfrancis.com Carbovir is also a carbocyclic guanosine analog but lacks the cyclopropylamino group at the 6-position of the purine ring. While Carbovir showed potent anti-HIV activity, it had poor oral bioavailability. The addition of the cyclopropylamino group to create Abacavir significantly improved its pharmacokinetic properties. taylorfrancis.com
Entecavir: Entecavir is another carbocyclic nucleoside analog used in the treatment of Hepatitis B virus infection. nih.gov It shares the carbocyclic core and the guanine base with Abacavir but has a different substitution pattern on the cyclopentane (B165970) ring, including an exocyclic methylene (B1212753) group.
A comparison of these structural analogs is presented in the table below:
| Compound | Core Structure | Key Structural Differences from Abacavir | Primary Therapeutic Use |
| Abacavir | Carbocyclic guanosine analog | Contains a cyclopropylamino group at the 6-position of the purine base. | HIV |
| Carbovir | Carbocyclic guanosine analog | Lacks the cyclopropylamino group at the 6-position. | Precursor to Abacavir |
| Entecavir | Carbocyclic guanosine analog | Contains an exocyclic methylene group on the cyclopentane ring and lacks the cyclopropylamino group. | Hepatitis B |
The study of these and other structural analogs continues to be an important area of research for the development of new and improved antiviral agents.
Synthetic Methodologies and Process Chemistry
Chemical Synthesis Routes for rac-Abacavir Sulfate (B86663) and Key Intermediates
The chemical synthesis of abacavir (B1662851) has evolved significantly, with various routes developed to access the core carbocyclic structure and append the substituted purine (B94841) base. These methods often begin with readily available starting materials and employ a series of classical organic transformations.
Early and established synthetic routes to abacavir often commence from a suitable pyrimidine (B1678525) derivative. google.com A general strategy involves the construction of the purine ring system through a series of reactions that include coupling the pyrimidine with a chiral carbocyclic amine, followed by cyclization to form the fused imidazole (B134444) ring. google.comgoogle.com
A pivotal and versatile intermediate in many syntheses is the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. nih.govresearchgate.net A facile method for the synthesis of abacavir starts from this lactam. nih.govresearchgate.net The process involves converting the lactam into a key carbocyclic precursor, which is then coupled with a 2-amino-6-chloropurine (B14584) derivative. The final step is the displacement of the chlorine atom with cyclopropylamine (B47189) to yield abacavir. google.comnih.gov
The therapeutic efficacy of abacavir resides in a single enantiomer, specifically the (1S,4R) configuration. Therefore, a critical aspect of its synthesis is the generation of enantiomerically pure precursors. The key chiral intermediate is (1S,4R)-4-amino-2-cyclopentene-1-methanol or its synthetic equivalent. newdrugapprovals.org
Several asymmetric syntheses have been devised to produce these chiral building blocks. One notable approach, reported by Crimmins and King, utilizes a chiral oxazolidinone auxiliary to direct a diastereoselective aldol (B89426) condensation. newdrugapprovals.org The resulting adduct undergoes a ring-closing metathesis reaction using a first-generation Grubbs catalyst to form the chiral cyclopentenol (B8032323) ring. newdrugapprovals.orgrsc.org Subsequent reductive removal of the chiral auxiliary yields the desired chiral diol intermediate, 5(R)-(hydroxymethyl)-2-cyclopenten-1(R)-ol. newdrugapprovals.org
Another efficient method for obtaining a chiral precursor involves a chemo-enzymatic strategy starting from the Diels-Alder adduct of cyclopentadiene (B3395910) and glyoxylic acid. newdrugapprovals.org This produces a racemic cis-hydroxylactone, which is then acetylated. The key step is the selective enzymatic hydrolysis of the racemic acetate (B1210297) using a lipase (B570770) from Pseudomonas fluorescens. This kinetic resolution yields the optically pure (-)-enantiomer of the hydroxylactone, which is subsequently reduced to the chiral triol. Oxidative cleavage followed by reduction provides the same key intermediate, 5(R)-(hydroxymethyl)-2-cyclopenten-1(R)-ol. newdrugapprovals.org
Biocatalytic Approaches in Stereoselective Synthesis
Biocatalysis has emerged as a powerful tool in the synthesis of abacavir, offering highly selective and environmentally benign routes to the required chiral intermediates. rsc.orgmdpi.comresearchgate.net Enzymes, particularly hydrolases, are employed to resolve racemic mixtures, providing access to enantiomerically pure compounds that are essential for the final drug synthesis. rsc.orgscielo.br
The most significant application of biocatalysis in abacavir synthesis is the enzymatic kinetic resolution of racemic Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one). researchgate.netoup.com This resolution is the most crucial step in many biosynthetic routes to abacavir. researchgate.net In this process, an enzyme selectively hydrolyzes one enantiomer of the lactam, leaving the other, desired enantiomer unreacted and in high optical purity. oup.com
A variety of enzymes, primarily γ-lactamases, have been successfully employed for this purpose. researchgate.netoup.com These enzymes exhibit high enantioselectivity, cleaving the C-N bond in only one of the lactam enantiomers. For instance, (+)-γ-lactamases selectively hydrolyze the (1S,4R)-(+)-enantiomer of the Vince lactam, allowing for the isolation of the desired (1R,4S)-(-)-enantiomer, which is the key precursor for abacavir. researchgate.net Several microorganisms have been identified as sources of effective (+)-γ-lactamases. researchgate.net
Beyond γ-lactamases, other hydrolases like lipases and proteases have also proven effective. rsc.orgacs.org Candida antarctica lipase B (CAL-B) is a versatile enzyme used for the resolution of Vince lactam and its derivatives. rsc.orgrsc.org For example, Fülöp and co-workers demonstrated that CAL-B could efficiently resolve N-hydroxymethyl Vince-lactam, which showed enhanced reactivity and enantiomeric excess compared to the non-activated lactam. rsc.org Similarly, Savinase, a protease, has been used for the stereoselective ring opening of N-protected Vince lactams. rsc.orgacs.org
Table 1: Enzymes Used in the Resolution of rac-Vince Lactam and its Derivatives
| Enzyme/Biocatalyst | Source Organism | Substrate | Key Outcome | Reference |
|---|---|---|---|---|
| (+)-γ-Lactamase | Microbacterium hydrocarbonoxydans | rac-Vince lactam | Enantioselective hydrolysis of (+)-enantiomer to yield (-)-Vince lactam. | researchgate.net |
| (+)-γ-Lactamase | Sulfolobus solfataricus | rac-Vince lactam | Resolution of racemic γ-lactam. | researchgate.net |
| (+)-γ-Lactamase | Bradyrhizobium japonicum USDA 6 | rac-Vince lactam | Resolution with excellent enantioselectivity (>99.8% e.e.). | researchgate.net |
| (-)-γ-Lactamase | Aurobacterium sp. | rac-Vince lactam | Hydrolyzes (-)-enantiomer to yield the corresponding amino acid. | rsc.org |
| Candida antarctica Lipase B (CAL-B) | Candida antarctica | rac-Vince lactam / N-hydroxymethyl Vince-lactam | Resolution via enantioselective ring opening. | rsc.org |
| Savinase (Protease) | Bacillus sp. | N-protected Vince-lactams | Stereoselective ring opening. | rsc.org |
Chemo-enzymatic strategies combine the high selectivity of biocatalysts with the broad applicability of chemical reactions, providing powerful and efficient pathways to complex molecules like abacavir. rsc.org The synthesis of abacavir is a prime example of the successful industrial application of such a strategy. scielo.br
A common chemo-enzymatic route begins with the enzymatic resolution of racemic Vince lactam. rsc.orgrsc.org For instance, using a (+)-lactamase, the racemic mixture is resolved to provide the unreacted (-)-Vince lactam and the hydrolyzed (+)-amino acid. rsc.org The isolated (-)-Vince lactam is then chemically hydrolyzed to the desired (1S,4R)-γ-amino acid intermediate. rsc.orgrsc.org This chiral amino acid then undergoes a series of chemical transformations, including coupling with the purine base (e.g., 2-amino-6-chloropurine), often via a palladium-catalyzed reaction, to ultimately furnish abacavir. rsc.org
An alternative chemo-enzymatic approach involves the resolution of a different intermediate. For example, a racemic aminocyclopentenol derivative can be resolved using Candida antarctica lipase B (CALB) in a key acylation step, furnishing the desired enantiomerically pure alcohol that is further converted to abacavir. rsc.org These integrated strategies capitalize on the strengths of both enzymatic and chemical methods to create more sustainable and efficient manufacturing processes. researchgate.net
Process Optimization and Scale-Up Considerations in Research
Transitioning a synthesis from the laboratory to an industrial scale requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and batch-to-batch reproducibility. who.int For the synthesis of abacavir sulfate, critical process parameters are defined and routinely monitored. who.int
Furthermore, the implementation of Process Analytical Technology (PAT) has been explored to support the scale-up of pharmaceutical syntheses. researchgate.net In-situ analytical methods, such as near-infrared (NIR) or Raman spectroscopy, can be used to monitor reaction progress in real-time. researchgate.net This provides valuable chemical data that can be used to control the reaction, optimize conditions, ensure product quality, and facilitate a more robust and controlled manufacturing process. researchgate.net Stability studies of the final active pharmaceutical ingredient, abacavir sulfate, are also performed under various conditions to establish a retest period, ensuring the quality of the bulk drug substance over time. who.intgeneesmiddeleninformatiebank.nl
Solid State Characterization and Polymorphism
Identification and Characterization of Polymorphic Forms
The existence of different crystalline forms of abacavir (B1662851) sulfate (B86663) necessitates thorough characterization to establish their distinct properties. researchgate.net Research has identified several polymorphic forms, often designated with labels such as Form I, II, III, or alphabetically (e.g., Form A, B, C). researchgate.netnih.gov Each form represents a unique crystal lattice arrangement, leading to differences in their physicochemical characteristics.
Polymorph screening is a systematic search for different crystalline forms of a compound. A primary methodology for discovering new forms of abacavir sulfate is recrystallization from various organic solvents or solvent mixtures with different polarities. researchgate.netproquest.com By altering the solvent and crystallization conditions (such as temperature and cooling rate), different molecular packing arrangements can be favored, leading to the formation of distinct polymorphs. americanpharmaceuticalreview.com
In one comprehensive study, seven new crystalline forms of abacavir sulfate were identified by recrystallizing a commercial sample (designated Form O) from a range of solvents. proquest.com The resulting forms were designated Form A through Form G, based on the specific solvent systems used. proquest.com
| Polymorphic Form | Solvent/Solvent Mixture for Recrystallization |
|---|---|
| Form A | Ethanol |
| Form B | n-Octanol and Ethanol (1:1) |
| Form C | Methanol (B129727) and 1,4-Dioxane (1:1) |
| Form D | Ethanol and 1,4-Dioxane (1:1) |
| Form E | 1,4-Dioxane |
| Form F | Methanol |
| Form G | tert-Butanol |
This table summarizes the solvents used to generate different polymorphic forms of Abacavir Sulfate as identified in a research study. proquest.com
Spectroscopic and Diffraction Techniques for Solid-State Analysis
To confirm that newly obtained solid forms are indeed distinct polymorphs, a suite of analytical techniques is employed. These methods probe the crystal structure and molecular vibrations, which serve as fingerprints for each crystalline form. americanpharmaceuticalreview.com
X-Ray Powder Diffraction (XRPD) is a fundamental technique for polymorph characterization. researchgate.net It provides a unique diffraction pattern for each crystalline form based on the arrangement of atoms in the crystal lattice. researchgate.net The appearance of new peaks or the disappearance of existing peaks in an XRPD pattern compared to a reference form is a definitive indication of a new polymorphic form. researchgate.net
For abacavir sulfate, XRPD has been used to characterize multiple forms. A commercial sample, Form O, exhibits a characteristic pattern with numerous peaks, including a peak of 100% relative intensity at 21.51° 2θ. researchgate.net In contrast, newly identified forms show distinct differences. For example, Form A shows new peaks at 26.67° and 27.74° 2θ while lacking peaks present in Form O. researchgate.net Similarly, Form C is characterized by new peaks at 15.12° and 20.86° 2θ. researchgate.net Another study identified three forms, designated I, II, and III, each with a unique set of characteristic XRPD peaks. nih.gov
| Polymorphic Form | Characteristic XRPD Peaks (2θ) |
|---|---|
| Form I | 8.6, 13.3, 14.8, 15.3, 17.2, 17.7, 19.3, 20.8, 21.4, 22.0, 22.9, 23.9, 25.3, 25.8, 26.6 nih.gov |
| Form II | 9.3, 12.1, 17.2, 17.8, 18.4, 20.9, 21.4, 22.7, 24.4, 28.4, 29.3 nih.gov |
| Form III | 7.4, 8.5, 8.7, 9.4, 12.1, 13.3, 14.9, 15.2, 17.2, 17.9, 19.4, 20.8, 21.4, 22.8, 23.8, 25.2, 26.6 nih.gov |
| Form O (Commercial) | 9.46, 12.14, 12.26, 17.35, 18.00, 19.49, 21.51 (100%), 24.58, 28.96, 30.05, 41.85 researchgate.net |
| Form A | New peaks at 26.67, 27.74, 35.82; Absent peaks at 41.85, 42.40 researchgate.net |
| Form C | New peaks at 15.12, 20.86; Absent peaks at 28.96, 41.85, 42.40 researchgate.net |
| Form G | New peaks at 7.23, 13.32, 14.27, 15.59; Absent peaks at 12.26, 18.46, 18.97 researchgate.net |
This table presents selected characteristic X-Ray Powder Diffraction peaks for different polymorphic forms of Abacavir Sulfate, demonstrating the unique fingerprint of each form. researchgate.netnih.gov
FTIR spectroscopy is a vibrational spectroscopy technique that identifies different functional groups and their chemical environments within a molecule. researchgate.net For polymorphs, differences in intermolecular interactions (like hydrogen bonding) within the crystal lattice lead to shifts in the vibrational frequencies of these functional groups. americanpharmaceuticalreview.com
In the analysis of abacavir sulfate polymorphs, FTIR is used to detect shifts in the location of major peaks. researchgate.net For example, the N–H and O–H stretching vibrations, as well as the C=C stretch of the cyclopentene (B43876) ring, show noticeable shifts between different forms. The commercial Form O shows a characteristic peak for N–H/O–H stretch at 3217.2 cm⁻¹ and a C=C stretch at 1671.0 cm⁻¹. researchgate.net In Form A, these peaks shift to 3418.2 cm⁻¹ and 1643.1 cm⁻¹ respectively, while in Form B they appear at 3219.5 cm⁻¹ and 1670.3 cm⁻¹. researchgate.net These shifts confirm that the molecular environments are different in each solid form, corroborating the existence of polymorphism. researchgate.net
Differences in the crystal lattice of polymorphs affect molecular skeleton deformations and intermolecular interactions, which are directly observed as shifts in the Raman spectra. semanticscholar.org The low-frequency region of the Raman spectrum (below 200 cm⁻¹), in particular, provides a distinct fingerprint of the crystal lattice vibrations (phonon modes). This makes low-wavenumber Raman spectroscopy an especially powerful technique for rapidly and accurately identifying and differentiating polymorphic forms. nih.govsemanticscholar.org While detailed comparative Raman data across various abacavir sulfate polymorphs is not extensively documented in the cited literature, the principles of the technique confirm its utility for this purpose. semanticscholar.org
Thermal Analysis of Polymorphic Forms
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the physical and chemical changes in a substance as a function of temperature. For polymorphs, DSC is crucial for determining melting points (Tm) and the heat of fusion (ΔHf). americanpharmaceuticalreview.com Since different crystal forms have different lattice energies, their melting points and heats of fusion will vary, allowing for their differentiation. researchgate.netamericanpharmaceuticalreview.com
Studies on abacavir sulfate have shown that its various forms can be distinguished by their thermal behavior. The commercial sample (Form O) has a melting point of 227.0°C. researchgate.net Other forms exhibit distinct, albeit sometimes close, melting points. For example, Form G has a lower melting point of 219.00°C. researchgate.net Even when melting points are similar, as between Form O (227.0°C) and Form A (227.06°C), a significant difference in their heat of fusion can confirm they are distinct forms. researchgate.net
| Polymorphic Form | Melting Point (Tm) in °C | Heat of Fusion (ΔHf) in J/g |
|---|---|---|
| Form O | 227.00 | 145.4 |
| Form A | 227.06 | 152.0 |
| Form B | 225.16 | 114.7 |
| Form C | 224.28 | 217.3 |
| Form D | 223.57 | 168.0 |
| Form E | 223.06 | 50.82 |
| Form F | 222.76 | 113.8 |
| Form G | 219.00 | 110.2 |
This table displays the thermal properties of different polymorphic forms of Abacavir Sulfate, as determined by Differential Scanning Calorimetry (DSC). researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is employed to distinguish different polymorphic forms based on their unique thermal properties, such as melting point (Tm) and enthalpy of fusion (ΔHfus). Analysis of the various forms of rac-Abacavir Sulfate shows distinct thermal behaviors. researchgate.net
The commercial sample, Form O, has a melting point of 227.0°C. While some forms, like Form A, show a similar melting point, their enthalpy of fusion can be quite different, indicating a different crystalline structure. Other forms exhibit a range of melting points from 219.00°C to 225.16°C. The differences in both melting temperature and the energy required to melt the crystals (enthalpy of fusion) are key identifiers for each polymorph. For instance, the significant difference in the melting point and enthalpy of fusion for Form G clearly distinguishes it from the other forms. researchgate.net
| Polymorphic Form | Melting Point (Tm) in °C | Enthalpy of Fusion (ΔHfus) in J/g |
|---|---|---|
| Form O (Commercial) | 227.0 | 145.4 |
| Form A | 227.06 | 170.5 |
| Form B | 225.16 | 160.7 |
| Form C | 224.28 | 217.3 |
| Form D | 223.57 | 168.0 |
| Form E | 223.06 | 50.82 |
| Form F | 222.76 | 142.1 |
| Form G | 219.00 | 110.2 |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. In pharmaceutical sciences, TGA is critical for assessing the thermal stability of a compound and for determining the presence of volatile components like water or residual solvents within the crystal lattice. When a substance is heated, it may decompose or release these solvated molecules, resulting in a measurable weight loss at specific temperature ranges.
While detailed comparative TGA data for the specific polymorphic forms (A-G) of this compound are not extensively detailed in the available literature, the technique's utility has been demonstrated in the characterization of other salt forms of Abacavir. For example, a TGA analysis of Abacavir acetic acid salt showed a minimal weight loss of 0.782% w/w, which corresponded to its melting event and confirmed the absence of any residual solvate in the crystal structure. This highlights the role of TGA in confirming the formation of a new, unsolvated solid form.
Solution Calorimetry
Solution calorimetry is a powerful technique for studying the energetic differences between polymorphic forms by measuring the heat of solution (ΔsolH). This value represents the enthalpy change when a compound dissolves in a solvent. Since different crystal forms have different lattice energies, they will exhibit different heats of solution, allowing for their differentiation and thermodynamic comparison.
For the various polymorphic forms of this compound, the molar enthalpy of solution was determined in a phosphate (B84403) buffer at 37°C. All forms displayed endothermic behavior, meaning they absorbed heat from their surroundings upon dissolution. The magnitude of this endothermic enthalpy provides insight into the crystallinity and stability of the forms. A higher heat of solution suggests a more stable crystal lattice that requires more energy to break apart. researchgate.net
The measured molar enthalpy of solution for the different forms followed the order: Form F < Form E < Form B < Form O < Form A < Form D < Form C < Form G. The maximum endothermic value was observed for Form G, indicating it possesses the most crystalline and stable structure among the tested polymorphs. Conversely, the lower enthalpy of solution for Forms F and E suggests a less stable crystalline nature. researchgate.net
| Polymorphic Form | Relative Molar Enthalpy of Solution (ΔsolH) | Inferred Crystallinity/Stability |
|---|---|---|
| Form F | Lowest | Least Crystalline |
| Form E | ↓ | ↓ |
| Form B | ↓ | ↓ |
| Form O | ↓ | ↓ |
| Form A | ↓ | ↓ |
| Form D | ↓ | ↓ |
| Form C | ↓ | ↓ |
| Form G | Highest | Most Crystalline |
Impact of Polymorphism on Physicochemical Properties in a Research Context
The phenomenon of polymorphism is of paramount importance in pharmaceutical research because different crystalline forms of the same drug can exhibit vastly different physicochemical properties. These differences can have a direct impact on the drug's performance, including its bioavailability. Key properties affected by polymorphism include solubility, dissolution rate, and stability. Therefore, identifying and characterizing all possible polymorphs is a critical step in drug development to ensure the selection of the form with the most desirable characteristics.
Solubility and Dissolution Behavior of Different Forms
The solubility and dissolution rate are critical parameters that often correlate with the in vivo absorption of a drug. Research into the polymorphic forms of this compound has demonstrated a clear link between the crystal form and these properties. As a general principle, for a given compound, metastable polymorphs tend to have higher solubility and faster dissolution rates compared to their more stable counterparts due to their higher free energy.
Studies on the various forms of this compound confirmed this relationship. The solubility of the different polymorphs was determined in a phosphate buffer (pH 7.0), and dissolution experiments were conducted in 0.1N HCl. researchgate.net The results indicated that Form F, which was recrystallized from methanol, exhibited the highest solubility and the maximum dissolution rate among all the forms tested. researchgate.net This enhanced solubility is consistent with its lower enthalpy of solution, which suggests a less stable crystal lattice that dissolves more readily. researchgate.net The superior dissolution profile of Form F makes it a potentially more suitable candidate for development into a solid dosage form where rapid drug release is desired. researchgate.net
| Polymorphic Form | Relative Solubility | Relative Dissolution Rate |
|---|---|---|
| Form F | Highest | Highest |
| Other Forms (A, B, C, D, E, G, O) | Lower | Lower |
Preclinical Pharmacodynamics: Molecular and Cellular Mechanisms
Intracellular Activation and Anabolism
The transformation of abacavir (B1662851) into its pharmacologically active form, CBV-TP, is a multi-step process that occurs within the host cell. drugbank.comontosight.aiasm.org This process is initiated by the passive diffusion of the lipophilic yet water-soluble abacavir across the cell membrane. nih.gov
The intracellular activation of abacavir to CBV-TP follows a specific phosphorylation pathway:
Initial Phosphorylation : Abacavir is first phosphorylated by adenosine (B11128) phosphotransferase to form abacavir 5'-monophosphate. nih.govpharmgkb.org
Deamination : A cytosolic deaminase then acts on abacavir 5'-monophosphate, removing an amine group to yield (-)-carbovir (B125634) 5'-monophosphate. nih.govpharmgkb.orgimmunopaedia.org.za Notably, no di- or triphosphates of abacavir itself have been detected in cells. nih.govpharmgkb.org
Second Phosphorylation : Guanylate kinase converts (-)-carbovir 5'-monophosphate to carbovir (B1146969) 5'-diphosphate. nih.govpharmgkb.org
Final Phosphorylation : Various cellular kinases then catalyze the final step, converting carbovir 5'-diphosphate to the active moiety, carbovir 5'-triphosphate (CBV-TP). nih.govpharmgkb.org
Minor pathways for the formation of carbovir 5'-monophosphate exist but account for less than 2% of abacavir's anabolism. pharmgkb.org
Several cellular kinases are integral to the activation cascade of abacavir. Adenosine phosphotransferase initiates the process. pharmgkb.orgoncohemakey.com A crucial step is the conversion of (-)-carbovir 5'-monophosphate to its diphosphate (B83284) form by guanylate kinase (GUK1), which displays significant stereoselectivity. nih.govpharmgkb.org Research has shown that (-)-carbovir monophosphate is a substrate for GMP kinase that is 7,000 times more efficient than the (+)-carbovir monophosphate enantiomer. ebi.ac.uk
The final phosphorylation to CBV-TP is carried out by a variety of cellular kinases, including:
Creatine kinases nih.govpharmgkb.org
Pyruvate kinases nih.govpharmgkb.org
Nucleoside diphosphate kinases nih.govpharmgkb.orgnatap.org
Phosphoglycerate kinase nih.govpharmgkb.org
Phosphoenolpyruvate carboxykinase nih.govpharmgkb.org
This reliance on a distinct set of cellular enzymes for activation is a unique feature of abacavir compared to other nucleoside reverse transcriptase inhibitors (NRTIs). oncohemakey.com
Mechanism of HIV-1 Reverse Transcriptase Inhibition
The active metabolite, CBV-TP, is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), the viral enzyme responsible for converting viral RNA into DNA. nih.govpharmgkb.orgebi.ac.uk
CBV-TP is a structural analogue of the natural substrate deoxyguanosine triphosphate (dGTP). drugbank.comnih.govnih.gov This structural similarity allows CBV-TP to compete with dGTP for the active site of the HIV-1 RT enzyme. drugbank.compharmgkb.orgimmunopaedia.org.zanatap.org By binding to the enzyme, CBV-TP competitively inhibits the incorporation of the natural dGTP into the newly synthesizing viral DNA strand. drugbank.comnatap.orgnih.gov The inhibition constant (Ki) for CBV-TP has been reported to be 21 nmol/L. natap.org
| Parameter | Value | Enzyme | Reference |
|---|---|---|---|
| Inhibition Constant (Ki) | 21 nmol/L | HIV-1 Reverse Transcriptase | natap.org |
Once CBV-TP is incorporated into the growing viral DNA chain by HIV-1 RT, it acts as a chain terminator. drugbank.comnih.govimmunopaedia.org.zaebi.ac.uk The carbocyclic sugar moiety of CBV-TP lacks the 3'-hydroxyl (-OH) group that is essential for forming the 5' to 3' phosphodiester bond with the next incoming nucleotide. drugbank.comontosight.aipharmgkb.org This absence prevents further elongation of the DNA strand, effectively halting the reverse transcription process and inhibiting viral replication. drugbank.comontosight.aipharmgkb.orgexpasy.org
Selectivity Profile Against Host Cellular DNA Polymerases
A critical aspect of an effective antiviral agent is its selectivity for the viral polymerase over host cellular DNA polymerases, which minimizes potential toxicity. pharmgkb.org CBV-TP demonstrates a favorable selectivity profile. pharmgkb.orgebi.ac.uk It is a weak inhibitor of human cellular DNA polymerases α, β, and γ. ebi.ac.uk
Studies have quantified this selectivity, showing that the Ki values for DNA polymerases α, β, and γ were significantly higher than the Ki for HIV-1 RT. pharmgkb.org Abacavir has been noted to have the lowest inhibition of polymerase γ among several NRTIs. pharmgkb.orgexpasy.org
| Host DNA Polymerase | Fold-Increase in Ki Value Compared to HIV-1 RT | Reference |
|---|---|---|
| Polymerase α | 90-fold greater | pharmgkb.org |
| Polymerase β | 2900-fold greater | pharmgkb.org |
| Polymerase γ | 1200-fold greater | pharmgkb.org |
| Polymerase ε | 1900-fold greater | pharmgkb.org |
This high selectivity for the viral enzyme is a key factor in the preclinical pharmacodynamic profile of rac-Abacavir Sulfate (B86663). pharmgkb.org
In Vitro Antiviral Activity against HIV-1 Strains
The antiviral activity of abacavir has been demonstrated in vitro against both laboratory and clinical isolates of Human Immunodeficiency Virus Type 1 (HIV-1). mpa.seeuropa.eueuropa.eurwandafda.gov.rweuropa.eu This activity is observed across various cell types, including transformed T cell lines, primary peripheral blood lymphocytes (PBLs), and monocyte/macrophage-derived lines. mpa.seeuropa.eueuropa.eurwandafda.gov.rweuropa.eu The potency of abacavir is not significantly affected by the presence of human serum proteins like albumin and alpha(1) acid glycoprotein. nih.gov
The antiviral effect of abacavir is a result of its intracellular conversion to the active metabolite, carbovir triphosphate. nih.gov This active form acts as a competitive inhibitor of HIV-1 reverse transcriptase and terminates the viral DNA chain elongation. drugbank.com In cell culture studies, the antiviral activity of abacavir was not antagonized when used in combination with other antiretroviral agents, including other nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs). mpa.seeuropa.eurwandafda.gov.rweuropa.eudrugbank.comhres.ca In fact, synergistic activity has been observed with zidovudine (B1683550), nevirapine, and amprenavir. drugbank.com
The half-maximal effective concentration (EC50) is a key measure of a drug's potency, representing the concentration at which it inhibits 50% of viral replication. The EC50 of abacavir varies depending on the specific HIV-1 strain and the host cell type used in the assay. mpa.seeuropa.eueuropa.eurwandafda.gov.rweuropa.eu
For laboratory strains of HIV-1, such as HIV-1IIIB and HIV-1HXB2, the mean EC50 values for abacavir have been reported to range from 1.4 to 5.8 µM. mpa.seeuropa.eueuropa.eurwandafda.gov.rweuropa.eurwandafda.gov.rw Against the HIV-1BaL strain, the EC50 ranged from 0.07 to 1.0 µM. drugbank.comviivhealthcare.com In studies involving clinical isolates from patients, the mean EC50 was 0.26 ± 0.18 µM. drugbank.com
The activity of abacavir extends to various subtypes of HIV-1 Group M (A-G), with EC50 values ranging from 0.002 to 1.179 µM. mpa.seeuropa.eueuropa.eu Against HIV-1 Group O isolates, the EC50 values were in the range of 0.022 to 1.21 µM. mpa.seeuropa.eueuropa.eu
Phenotypic susceptibility assays on baseline HIV-1 samples from therapy-naive individuals have provided further insights. Using the Virco Antivirogram™ assay, the median EC50 for abacavir was 0.912 µM (range: 0.493 to 5.017 µM). mpa.seeuropa.eueuropa.eu Another assay, the Monogram Biosciences PhenoSense™, yielded a median EC50 of 1.26 µM (range: 0.72 to 1.91 µM). mpa.seeuropa.eueuropa.eurwandafda.gov.rw
Table 1: EC50 Values of rac-Abacavir Sulfate against Various HIV-1 Strains
| HIV-1 Strain/Isolate | Cell Type | EC50 (µM) | Reference(s) |
|---|---|---|---|
| HIV-1IIIB | Various | 3.7 - 5.8 | drugbank.com |
| HIV-1HXB2 | Various | 1.4 - 5.8 | mpa.seeuropa.eueuropa.eurwandafda.gov.rweuropa.eurwandafda.gov.rw |
| HIV-1BaL | Various | 0.07 - 1.0 | drugbank.comviivhealthcare.com |
| Clinical Isolates (8) | Not Specified | 0.26 ± 0.18 | drugbank.com |
| HIV-1 Group M (A-G) | Peripheral Blood Mononuclear Cells | 0.002 - 1.179 | mpa.seeuropa.eueuropa.eu |
| HIV-1 Group O | Peripheral Blood Mononuclear Cells | 0.022 - 1.21 | mpa.seeuropa.eueuropa.eu |
| Therapy-Naive Isolates (Virco Antivirogram™) | Not Specified | 0.912 (median) | mpa.seeuropa.eueuropa.eu |
| Therapy-Naive Isolates (Monogram PhenoSense™) | Not Specified | 1.26 (median) | mpa.seeuropa.eueuropa.eurwandafda.gov.rw |
| HIV-1 LAI | MT-2 Cells | 0.4 | asm.org |
Preclinical Pharmacokinetics: in Vitro and Animal Studies
Absorption and Membrane Permeability Studies
The movement of abacavir (B1662851) across biological membranes is a key determinant of its bioavailability and distribution to target cells. In vitro studies have elucidated the primary mechanisms of its cellular entry and the role of specific transport proteins.
In vitro investigations using human erythrocytes and the human T-lymphoblastoid CD4+ CEM cell line have demonstrated that abacavir influx is a rapid process governed by nonfacilitated diffusion. pharmgkb.org This mode of entry is characterized by being nonsaturable and is not affected by the presence of inhibitors for nucleoside or nucleobase transporters. pharmgkb.org This contrasts with the related compound, (-)-carbovir (B125634), which relies on slower, carrier-dependent transport mechanisms. pharmgkb.org
The rate constant for abacavir influx in erythrocytes was measured at 200 pmol/s/mM/µL of cell water. pharmgkb.org While qualitatively similar results were seen in CD4+ CEM cells, abacavir influx rates were somewhat lower than in erythrocytes. pharmgkb.org The high lipophilicity of abacavir is thought to be a primary reason for its ability to readily cross cell membranes via passive diffusion. nih.gov Further studies revealed that abacavir concentrates intracellularly, a phenomenon attributed to cytosolic protein binding rather than active transport into the cell. pharmgkb.org
While abacavir's uptake is not dependent on influx transporters, its distribution and net absorption are significantly influenced by efflux transporters. pharmgkb.org Abacavir has been identified as a substrate for key members of the ATP-binding cassette (ABC) transporter family, namely P-glycoprotein (P-gp, or MDR1) and Breast Cancer Resistance Protein (BCRP). asm.orgi-base.infolabmix24.com
Bidirectional transport studies using Caco-2 cell monolayers, a standard in vitro model for the intestinal barrier, confirm that abacavir is actively effluxed. The permeability from the basolateral to the apical side was significantly higher than in the absorptive, apical-to-basolateral direction. asm.orglabmix24.com This efflux can be mitigated by inhibitors of P-gp and BCRP, such as GF120918 and the antiretroviral drug rilpivirine (B1684574), which consequently increases the net transport of abacavir across the cell monolayer. asm.org
The following table summarizes the findings from a Caco-2 cell permeability assay, demonstrating the impact of efflux on abacavir transport.
Table 1: Bidirectional Permeability of Abacavir Across Caco-2 Monolayers
| Condition | Direction | Apparent Permeability (Papp) | Efflux Ratio (ER) |
| Abacavir Alone | Apical to Basolateral (A-B) | Lower | 2.40 asm.orglabmix24.com |
| Abacavir Alone | Basolateral to Apical (B-A) | Higher | |
| Abacavir + Rilpivirine | Apical to Basolateral (A-B) | Increased | 0.92 asm.org |
| Abacavir + Rilpivirine | Basolateral to Apical (B-A) | Decreased |
Data derived from in vitro studies on Caco-2 cell monolayers. The Efflux Ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER significantly >1 indicates active efflux. Inhibition by rilpivirine reduces the ER, indicating blockage of efflux transport.
Studies utilizing MDCKII cells overexpressing specific transporters have further confirmed that abacavir is actively transported by both MDR1 and BCRP. asm.orglabmix24.com There is also some evidence from other studies that abacavir may, in turn, inhibit the activity of P-gp and Multidrug Resistance-Associated Proteins (MRPs). nih.gov
Intracellular Pharmacokinetics of Active Metabolites
Abacavir functions as a prodrug, meaning it must be converted into its pharmacologically active form within the target cell. This intracellular activation is a critical step for its antiviral activity and follows a distinct multi-enzyme pathway.
The active moiety is carbovir (B1146969) 5'-triphosphate (CBV-TP). pnas.orgunl.ptnih.gov The conversion from abacavir to CBV-TP occurs via a sequential phosphorylation pathway within lymphocytes. pharmgkb.orgasm.orgnih.gov
The steps are as follows:
Abacavir is first phosphorylated by the enzyme adenosine (B11128) phosphotransferase to form abacavir 5'-monophosphate (ABC-MP). pharmgkb.orgunl.ptresearchgate.net
ABC-MP is then acted upon by a cytosolic deaminase , which removes the cyclopropylamino group, converting it to (-)-carbovir 5'-monophosphate (CBV-MP). pharmgkb.orgnih.govunl.ptresearchgate.net In vitro studies have shown that di- and triphosphate forms of abacavir itself are not formed. pharmgkb.orgnih.gov
CBV-MP is subsequently phosphorylated to (-)-carbovir 5'-diphosphate (CBV-DP) by the enzyme guanylate kinase . nih.govunl.pt
The final phosphorylation step to the active triphosphate form, CBV-TP, is catalyzed by nucleoside diphosphate (B83284) kinase . nih.govunl.pt
A key pharmacokinetic feature of the active metabolite is its long intracellular half-life, which has been estimated in studies to be between 12 and more than 20 hours. nih.govasm.orgthebody.com This is substantially longer than the plasma half-life of the parent abacavir (approximately 1.5 hours) and provides the pharmacological rationale for less frequent dosing intervals. thebody.com Interestingly, earlier in vitro studies using CEM T-cell lines reported a much shorter half-life of 3.3 hours for CBV-TP, indicating that results from cell line models may not always directly translate to the in vivo situation in human peripheral blood mononuclear cells (PBMCs). thebody.com
Table 3: Compound Names
| Name Mentioned in Article | Chemical or Class Name |
| rac-Abacavir Sulfate (B86663) | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol sulfate |
| Abacavir | (1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol |
| (-)-carbovir (CBV) | (1R,4S)-9-[4-(hydroxymethyl)cyclopent-2-en-1-yl]guanine |
| Abacavir 5'-monophosphate | Abacavir monophosphate |
| (-)-carbovir 5'-monophosphate (CBV-MP) | Carbovir monophosphate |
| (-)-carbovir 5'-diphosphate (CBV-DP) | Carbovir diphosphate |
| (-)-carbovir 5'-triphosphate (CBV-TP) | Carbovir triphosphate |
| 5'-carboxylic acid metabolite | 2-amino-9-((1S,4R)-4-(carboxy)-2-cyclopenten-1-yl)-6-(cyclopropylamino)-9H-purine |
| 5'-glucuronide metabolite | Abacavir 5'-glucuronide |
| P-glycoprotein (P-gp / MDR1) | Multidrug resistance protein 1 / ATP-binding cassette sub-family B member 1 (ABCB1) |
| MRPs | Multidrug Resistance-Associated Proteins / ATP-binding cassette sub-family C (ABCC) |
| BCRP | Breast Cancer Resistance Protein / ATP-binding cassette sub-family G member 2 (ABCG2) |
| Alcohol Dehydrogenase (ADH) | Enzyme Class (EC 1.1.1.1) |
| Uridine diphosphate glucuronosyltransferase (UGT) | Enzyme Class (EC 2.4.1.17) |
| Cytochrome P450 (CYP) | Enzyme Superfamily |
| Adenosine phosphotransferase | Enzyme |
| Guanylate kinase | Enzyme |
| Nucleoside diphosphate kinase | Enzyme |
| Rilpivirine | Non-nucleoside reverse transcriptase inhibitor |
| GF120918 | P-gp/BCRP inhibitor |
| 4-methyl pyrazole (B372694) (4-MP) | Alcohol dehydrogenase inhibitor |
Measurement of Carbovir Triphosphate Intracellular Half-Life
The antiviral activity of abacavir is attributed to its active metabolite, carbovir triphosphate, which inhibits HIV reverse transcriptase. fda.gov In vitro studies have provided varying estimates for the intracellular half-life of carbovir triphosphate. An early in vitro study in CEM cells, a human T-cell line, estimated the intracellular half-life of carbovir triphosphate to be approximately 3.3 hours. fda.govnatap.org This finding was consistent with other nucleoside analogs like AZT and d4T, whose active metabolites also have reported in vitro half-lives between 3 and 5 hours. asm.org
However, subsequent in vivo studies in peripheral blood mononuclear cells (PBMCs) from HIV-infected patients suggested a much longer half-life. One study reported a median half-life of 12 to 19 hours, while another calculated a mean half-life of 20.6 hours. natap.orgasm.orgthebody.com This discrepancy between in vitro and in vivo findings may be due to differences in the cell types used, the assays employed for measurement, or potential saturation of metabolic pathways and pooling of precursor molecules (carbovir monophosphate and diphosphate) in vivo. natap.orgthebody.com For instance, some in vivo studies utilized a template primer binding assay, which may yield different results than the liquid chromatography/mass spectrometry (LC/MS/MS) methods used in other analyses. thebody.com Despite the variations, it is evident that carbovir triphosphate persists in cells for a significant duration, which supports the rationale for less frequent dosing intervals. natap.orgnih.gov
Table 1: In Vitro and In Vivo Measurements of Carbovir Triphosphate Half-Life
| Study Type | Cell Type | Measured Half-Life | Reference |
|---|---|---|---|
| In Vitro | CEM cells | ~3.3 hours | fda.govnatap.org |
| In Vitro | --- | 3 to 5 hours | asm.org |
| In Vivo | Patient PBMCs | 12 to 19 hours (median) | asm.org |
| In Vivo | Patient PBMCs | 20.6 hours (mean) | natap.orgthebody.com |
| In Vivo | Patient PBMCs | >12 hours | natap.org |
| In Vivo | Patient PBMCs | >15 hours | thebody.com |
In Vitro Drug-Drug Interactions (Mechanistic)
Enzyme Inhibition/Induction Potential
In vitro studies have consistently shown that abacavir has a low potential for clinically significant drug-drug interactions mediated by cytochrome P450 (CYP) enzymes. pharmgkb.org Abacavir is not significantly metabolized by CYP enzymes. nih.govfda.gov Furthermore, at concentrations relevant to clinical use, abacavir does not inhibit major CYP isoforms such as CYP3A4, CYP2D6, or CYP2C9. pharmgkb.orgnih.govfda.govmedsafe.govt.nzefda.gov.et Some in vitro evidence suggests a potential for inhibition of CYP1A1. medsafe.govt.nzefda.gov.etmedicines.org.uk
Given that many other antiretroviral drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors (PIs), are primarily metabolized by the CYP system, the lack of interaction with these enzymes makes abacavir a favorable component in combination therapies. pharmgkb.org No induction of hepatic metabolism has been observed in clinical studies. medsafe.govt.nz
Table 2: In Vitro Enzyme Interaction Profile of Abacavir
| Enzyme | Interaction Potential | Reference |
|---|---|---|
| CYP1A1 | Potential for inhibition | medsafe.govt.nzefda.gov.etmedicines.org.uk |
| CYP2C9 | No significant inhibition | nih.govfda.govmedsafe.govt.nzefda.gov.et |
| CYP2D6 | No significant inhibition | nih.govfda.govmedsafe.govt.nzefda.gov.et |
| CYP3A4 | Limited to no potential for inhibition | nih.govfda.govmedsafe.govt.nzefda.gov.etmedicines.org.uk |
| UGT | Substrate (metabolized by) | pharmgkb.orgnih.gov |
| Alcohol Dehydrogenase | Substrate (metabolized by) | pharmgkb.orgnih.gov |
Transporter-Mediated Interactions
In vitro studies have investigated the potential for abacavir to interact with various drug transporters. Abacavir has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). medsafe.govt.nzefda.gov.et However, clinical studies have shown that co-administration with lopinavir/ritonavir, which are inhibitors of P-gp and BCRP, does not lead to clinically significant changes in abacavir's pharmacokinetics. medsafe.govt.nzefda.gov.et
Further in vitro research has demonstrated that rilpivirine, another antiretroviral, can inhibit the P-gp and BCRP-mediated efflux of abacavir, which may increase its transmembrane transport. nih.govnih.gov In vivo studies in rats have supported this, showing that rilpivirine can increase the oral bioavailability of abacavir by inhibiting these transporters in the small intestine. nih.govnih.gov
Abacavir has also been shown to be an inhibitor of Multidrug and Toxin Extrusion Protein 1 (MATE1) in vitro. medsafe.govt.nzefda.gov.etmedicines.org.uk However, at therapeutic doses, it is considered to have a low potential to affect the plasma concentrations of other drugs that are substrates of MATE1. medsafe.govt.nzefda.gov.et
In vitro, abacavir is not a substrate for the following transporters:
Organic Anion Transporting Polypeptide 1B1 (OATP1B1) medsafe.govt.nzefda.gov.et
Organic Anion Transporting Polypeptide 1B3 (OATP1B3) medsafe.govt.nzefda.gov.et
Organic Cation Transporter 1 (OCT1) medsafe.govt.nzefda.gov.et
Organic Cation Transporter 2 (OCT2) medsafe.govt.nzefda.gov.et
Organic Anion Transporter 1 (OAT1) medsafe.govt.nzefda.gov.et
Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) medsafe.govt.nzefda.gov.et
Multidrug Resistance-Associated Protein 2 (MRP2) medsafe.govt.nzefda.gov.et
Multidrug Resistance-Associated Protein 4 (MRP4) medsafe.govt.nzefda.gov.et
Consequently, drugs that modulate these transporters are not expected to impact the plasma concentrations of abacavir. medsafe.govt.nzefda.gov.et
Table 3: In Vitro Transporter Interaction Profile of Abacavir
| Transporter | Interaction Type | Clinical Significance/Note | Reference |
|---|---|---|---|
| P-gp (MDR1) | Substrate | Rilpivirine inhibits efflux; lopinavir/ritonavir co-administration has no significant effect. | medsafe.govt.nzefda.gov.etnih.govnih.gov |
| BCRP | Substrate | Rilpivirine inhibits efflux; lopinavir/ritonavir co-administration has no significant effect. | medsafe.govt.nzefda.gov.etnih.govnih.gov |
| MATE1 | Inhibitor | Low potential to affect plasma concentrations of MATE1 substrates. | medsafe.govt.nzefda.gov.etmedicines.org.uk |
| OATP1B1, OATP1B3 | Not a substrate | --- | medsafe.govt.nzefda.gov.et |
| OCT1, OCT2 | Not a substrate | --- | medsafe.govt.nzefda.gov.et |
| OAT1 | Not a substrate | --- | medsafe.govt.nzefda.gov.et |
| MATE2-K | Not a substrate | --- | medsafe.govt.nzefda.gov.et |
| MRP2, MRP4 | Not a substrate | --- | medsafe.govt.nzefda.gov.et |
Stability and Degradation Studies
Forced Degradation under Stress Conditions
Studies have shown that rac-Abacavir Sulfate (B86663) is susceptible to degradation under specific stress conditions, particularly acidic hydrolysis and oxidation. scilit.comnih.govresearchgate.net
Hydrolytic degradation studies assess the stability of a compound in aqueous solutions at different pH values.
Acidic Degradation: rac-Abacavir Sulfate shows significant degradation under acidic conditions. scilit.comnih.gov When refluxed with 1N HCl at 80°C, the drug degrades substantially, leading to the formation of multiple degradation products. ijrpc.com One study reported that under acidic hydrolysis, the drug degraded completely, resulting in five degradation products. ijrpc.com The primary degradation pathway involves the cleavage of the bond between the cyclopentenyl moiety and the 9-N atom of the purine (B94841) ring. ijrpc.com
Basic Degradation: In contrast to acidic conditions, this compound is found to be relatively stable under basic (alkaline) conditions. ijrpc.comresearchgate.net Studies using 1N NaOH at elevated temperatures showed minimal to no degradation. ijrpc.com
Neutral Degradation: Under neutral hydrolytic conditions (refluxing in water), this compound also demonstrates stability with no significant degradation observed. ijrpc.comresearchgate.net
Table 1: Summary of Hydrolytic Degradation of this compound
| Stress Condition | Reagent | Temperature | Duration | Observation | Reference |
| Acidic Hydrolysis | 1N HCl | 80°C | 24 h | Significant degradation, five degradation products formed. | ijrpc.com |
| Basic Hydrolysis | 1N NaOH | 80°C | 48 h | No degradation observed. | ijrpc.com |
| Neutral Hydrolysis | Water | 80°C | 72 h | No degradation observed. | ijrpc.com |
Oxidative stress testing is crucial for compounds that may be susceptible to oxidation. This compound has been found to degrade significantly under oxidative conditions. scilit.comnih.goviajpr.com Treatment with hydrogen peroxide (H₂O₂) leads to the formation of several degradation products. researchgate.nethumanjournals.com The main site of reaction during oxidative degradation is often the cyclopropylamine (B47189) moiety. nih.gov
Table 2: Oxidative Degradation of this compound
| Stress Condition | Reagent | Observation | Reference |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Significant degradation observed. | scilit.comnih.goviajpr.com |
Photostability testing exposes the drug substance to light to determine if it is light-sensitive. Studies indicate that this compound is stable under photolytic stress conditions. researchgate.nethumanjournals.com Exposure to UV light did not result in significant degradation. humanjournals.com However, some research suggests the main site of reaction during photolytic degradation is the cyclopropyl (B3062369) ring. nih.gov
Thermal degradation studies evaluate the stability of a compound at elevated temperatures. This compound has been found to be stable under thermal stress. researchgate.net One study conducted at 80°C for 3 hours showed some degradation, but another reported stability under thermal conditions. researchgate.nethumanjournals.com
Table 3: Summary of Photolytic and Thermal Degradation of this compound
| Stress Condition | Method | Observation | Reference |
| Photolytic Degradation | Exposure to UV light | Stable, no significant degradation. | researchgate.nethumanjournals.com |
| Thermal Degradation | 80°C for 3 hours | Some degradation observed in one study, stable in another. | researchgate.nethumanjournals.com |
Identification and Characterization of Degradation Products
The identification and characterization of degradation products are critical for understanding the degradation pathways and ensuring the safety of a drug product.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating, identifying, and characterizing degradation products. ijrpc.comscielo.br This method has been extensively used in the forced degradation studies of this compound. ijrpc.comresearchgate.net
In studies of acidic degradation, LC-MS/MS was used to identify five distinct degradation products. ijrpc.com The fragmentation patterns observed in the MS/MS spectra helped in elucidating the structures of these products. For instance, the cleavage of the bond between the cyclopentenyl moiety and the purine ring resulted in a degradant with a mass-to-charge ratio (m/z) of 191.1442 Da. ijrpc.com Other identified degradation products had m/z values of 152, 151, and 192. ijrpc.com
Table 4: Degradation Products of this compound Identified by LC-MS/MS
| Degradation Product | m/z Value | Fragmentation Ions (m/z) | Stress Condition | Reference |
| A1 | 152 | 135, 110 | Acid Hydrolysis | ijrpc.com |
| A2 | 151 | - | Acid Hydrolysis | ijrpc.com |
| A3 | 192 | 135, 110 | Acid Hydrolysis | ijrpc.com |
| A5 | 191.1442 | - | Acid Hydrolysis | ijrpc.com |
The use of LC-MS/MS has been instrumental in developing validated, stability-indicating methods for the analysis of this compound and its degradation products. nih.goviajpr.com These methods are crucial for quality control in the pharmaceutical industry.
Structural Elucidation of Degradants
Comprehensive studies have been conducted to understand the degradation behavior of Abacavir (B1662851) Sulfate under various stress conditions as prescribed by the International Council on Harmonisation (ICH) guidelines. ijrpc.comnih.gov These conditions typically include hydrolysis (acidic, alkaline, and neutral), oxidation, photolysis, and thermal stress. nih.gov
Under forced degradation, Abacavir Sulfate was found to be susceptible to degradation under acidic, neutral, oxidative, and thermal conditions, while showing more stability under photolytic stress. humanjournals.comresearchgate.net One study reported degradation percentages of 14.69% in acidic conditions (0.1 N HCl), 10.15% in alkaline conditions (0.1 N NaOH), 11.59% in neutral (water), and 16.85% under oxidative stress (6% H₂O₂). humanjournals.com Another investigation involving refluxing in 1N HCl for 24 hours at 80°C led to the formation of five distinct degradation products. ijrpc.com A separate comprehensive study identified a total of eight degradation products across all stress conditions. nih.gov
The primary analytical technique for separating and characterizing these degradants is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). ijrpc.comnih.govresearchgate.net This powerful method allows for the separation of the degradants from the parent drug and provides crucial information about their molecular weights and structures through fragmentation analysis. ijrpc.comresearchgate.net
Key degradation pathways identified include:
Cleavage of the bond between the cyclopentenyl moiety and the purine ring. ijrpc.com
Detachment of the cyclopropyl ring , which is a primary site of reaction during photolytic degradation. nih.gov
Opening of the cyclopropyl ring , followed by reactions such as hydroxylation, oxidation, or dealcylation. nih.gov
Dehydrogenation . nih.gov
In one study focusing on acid hydrolysis, five degradation products (A1-A5) were separated and characterized. The initial degradation step was identified as the cleavage of the bond between the cyclopentenyl group and the 9-N atom of the purine ring, resulting in degradant A5 with a mass-to-charge ratio (m/z) of 191.1442 Da. ijrpc.com Other degradants with m/z values of 152, 151, and 192 were also identified. ijrpc.com In some cases, degradants were isolated for further structural analysis using techniques like 1D NMR. science.gov
Table 1: Summary of Forced Degradation Studies on Abacavir Sulfate
| Stress Condition | Conditions Applied | Observed Degradation | Number of Degradants Formed | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, Room Temp, 1 hr | 14.69% | Not specified | humanjournals.com |
| Acid Hydrolysis | 1N HCl, Reflux at 80°C, 24 hr | Not specified | 5 | ijrpc.com |
| Alkaline Hydrolysis | 0.1 N NaOH, Room Temp, 1 hr | 10.15% | Not specified | humanjournals.com |
| Neutral Hydrolysis | Water, Room Temp, 1 hr | 11.59% | Not specified | humanjournals.com |
| Oxidative | 6% H₂O₂, Room Temp, 1 hr | 16.85% | Not specified | humanjournals.com |
| Dry Heat | 80°C, 3 hr | 8.97% | Not specified | humanjournals.com |
| Photolysis | UV light | Minimal (0.57%) | Not specified | humanjournals.com |
| Comprehensive (Hydrolysis, Oxidation, Photolysis, Thermal) | ICH Conditions | Susceptible to most conditions | 8 | nih.gov |
Impurity Profiling and Control Strategies
Impurities in an active pharmaceutical ingredient can originate from various sources, including the manufacturing process, purification steps, or degradation during storage. daicelpharmastandards.com Controlling these impurities is essential for the drug's quality, safety, and efficacy.
Trace Level Quantification of Process-Related Impurities
Process-related impurities are substances that are introduced or formed during the synthesis of the API. For this compound, sensitive and specific analytical methods are required to detect and quantify these impurities at trace levels.
One such impurity is 2,5-diamino-4,6-dichloro pyrimidine (B1678525) (DADCP) . Analytical methods using both LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for its trace-level quantification. researchgate.netresearchgate.net For a test concentration of 10 mg/mL of Abacavir Sulfate, an LC-MS/MS method established a Limit of Quantification (LOQ) of 1.3 ppm and a Limit of Detection (LOD) of 0.4 ppm. researchgate.netresearchgate.net
Another significant process-related impurity is Diisopropyl sulfate (DPS) , which is considered a potential mutagenic impurity. humanjournals.com A highly sensitive GC-MS method was developed for its determination in the Abacavir Sulfate drug substance. This method achieved a low detection limit of 0.15 µg/g and was validated for a linear range between 0.5 µg/g and 3.8 µg/g. humanjournals.com The accuracy of this method was confirmed with an average recovery of 105.1%. humanjournals.com
Table 2: Methods for Trace Level Quantification of Process-Related Impurities
| Impurity Name | Analytical Technique | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 2,5-diamino-4,6-dichloro pyrimidine (DADCP) | LC-MS/MS | 1.3 ppm | 0.4 ppm | researchgate.netresearchgate.net |
| Diisopropyl sulfate (DPS) | GC-MS | 0.5 µg/g (LOQ of linearity range) | 0.15 µg/g | humanjournals.com |
Genotoxic Impurities Research
Genotoxic impurities (GTIs) are of particular concern as they have the potential to damage DNA and cause mutations, possibly leading to cancer. restek.com Regulatory guidelines recommend controlling these impurities at very low levels, often defined by a Threshold of Toxicological Concern (TTC), which is typically 1.5 µg per day. humanjournals.comeuropa.eu
Research into genotoxic impurities in this compound has focused on identifying potential GTIs from the manufacturing process and developing ultrasensitive methods for their control. Two such impurities, N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) and 2-Amino-5-Nitroso Pyrimidine-4,6-diol (N NITROSO) , were identified as mutagenic (Class 3) using QSAR (Quantitative Structure-Activity Relationship) software for toxicity estimation. pnrjournal.compnrjournal.com
A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was developed and validated according to ICH guidelines for the simultaneous quantification of FADCP and N NITROSO at minimal levels. pnrjournal.compnrjournal.com The method demonstrated excellent linearity and accuracy. pnrjournal.com
Table 3: Details of Genotoxic Impurity Research in this compound
| Genotoxic Impurity (GTI) | Analytical Method | Linearity Range (ppm) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|
| N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (FADCP) | LC-MS/MS | 0.76 - 3.79 | 101.73% - 104.33% | pnrjournal.com |
| 2-Amino-5-Nitroso Pyrimidine-4,6-diol (N NITROSO) | LC-MS/MS | 0.75 - 3.76 | 98.66% - 111.68% | pnrjournal.com |
| Diisopropyl sulfate (DPS) | GC-MS | 0.5 - 3.8 µg/g | 102.0% - 109.1% | humanjournals.com |
Control strategies for these impurities involve a thorough understanding of the chemical reactions in the synthesis process and implementing purification steps to reduce their levels to as low as reasonably practicable. europa.eu The development of these validated, highly sensitive analytical methods is crucial for routine analysis and ensuring that the final API meets the stringent regulatory requirements for safety and quality. humanjournals.compnrjournal.com
Advanced Analytical Methodologies for Research and Quality Control
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of rac-Abacavir Sulfate (B86663). They offer high resolution, sensitivity, and accuracy for assay determination and impurity profiling.
Method Development for Assay and Related Substances
Various HPLC and UHPLC methods have been developed for the assay of Abacavir (B1662851) Sulfate and the determination of its related substances. These methods are crucial for quantifying the active pharmaceutical ingredient (API) and ensuring that impurities are below the specified limits.
A novel stability-indicating UHPLC method was developed for the quantitative determination of Abacavir sulfate, its related substances, and forced degradation impurities in bulk drugs. humanjournals.com This method utilizes a Waters Acquity BEH C(8) column (50 mm × 2.1 mm, 1.7 μm) with a gradient elution of 0.10 % v/v o-phosphoric acid in water (Solution A) and 0.10% v/v o-phosphoric acid in methanol (B129727) (Solution B) at a flow rate of 0.40 mL/min, achieving a short run time of 6.0 minutes. humanjournals.com
Another approach involved a simple isocratic reverse-phase HPLC method for the determination of abacavir and its related substances. jbpr.in This method employed an Inertsil ODS-3V C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (90:10 v/v). The flow rate was 1.0 mL/min with UV detection at 214 nm. jbpr.in
For the simultaneous estimation of Abacavir and Lamivudine (B182088), a validated reverse-phase HPLC method was established using a Symmetry Premsil C18 column (250 mm × 4.6 mm, 5 μm). humanjournals.com The mobile phase consisted of methanol and water (with 0.05% orthophosphoric acid, pH 3) in an 83:17 v/v ratio, with a flow rate of 1 ml/min and detection at 245 nm. humanjournals.com
Table 1: Examples of HPLC/UHPLC Methods for Assay and Related Substances of Abacavir Sulfate
| Parameter | Method 1 humanjournals.com | Method 2 jbpr.in | Method 3 humanjournals.com |
| Technique | UHPLC | HPLC | HPLC |
| Column | Waters Acquity BEH C(8), 50 mm × 2.1 mm, 1.7 μm | Inertsil ODS-3V C18, 150 mm x 4.6 mm, 5 µm | Symmetry Premsil C18, 250 mm × 4.6 mm, 5 μm |
| Mobile Phase | Gradient of 0.10 % v/v o-phosphoric acid in water and methanol | Isocratic; 10 mM ammonium acetate buffer and ACN (90:10) | Isocratic; methanol: water (0.05% OPA, pH 3) (83:17) |
| Flow Rate | 0.40 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | Not Specified | 214 nm | 245 nm |
| Run Time | 6.0 min | Not Specified | Not Specified |
Chiral Chromatography for Enantiomeric Purity
Since Abacavir is a chiral molecule, with the therapeutic activity residing in the (-)-enantiomer, methods to determine enantiomeric purity are critical. Chiral chromatography is the technique of choice for separating and quantifying the enantiomers of rac-Abacavir Sulfate.
A chiral liquid chromatographic method has been developed for the separation of abacavir sulfate enantiomers using a Chiralcel OD column. researchgate.net The mobile phase consisted of n-hexane, ethanol, and trifluoroacetic acid in a 92:8:0.1 (v/v) ratio, achieving a resolution of not less than 3.5 between the enantiomers. researchgate.net The addition of trifluoroacetic acid was found to have a significant effect on the separation. researchgate.net
Another developed method utilized a Chiralpak AD-H column (250mm × 4.6mm, 5μm) with a mobile phase of n-hexane, ethanol, and methanesulfonic acid (900:100:0.1, v/v/v). researchgate.net This method also demonstrated enhanced chromatographic efficiency and resolution upon the addition of an acid to the mobile phase, with a resolution factor greater than four. researchgate.net
A reversed-phase chiral HPLC method was also developed, which is often preferred in quality control laboratories due to the easier handling of aqueous mobile phases. This method used a Chiralpak AD-H column with a mobile phase of 0.1% triethylamine (B128534) in a mixture of water, methanol, and acetonitrile. researchgate.net
Table 2: Chiral HPLC Methods for Enantiomeric Purity of Abacavir Sulfate
| Parameter | Method 1 researchgate.net | Method 2 researchgate.net | Method 3 researchgate.net |
| Column | Chiralcel OD | Chiralpak AD-H | Chiralpak AD-H |
| Mobile Phase | n-hexane:ethanol:trifluoroacetic acid (92:8:0.1) | n-hexane:ethanol:methanesulfonic acid (900:100:0.1) | 0.1% triethylamine in water, methanol, and acetonitrile |
| Mode | Normal Phase | Normal Phase | Reversed Phase |
| Resolution | ≥ 3.5 | > 4.0 | Not Specified |
Stability-Indicating Method Development
Stability-indicating analytical methods are essential to demonstrate that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.
A stability-indicating UHPLC method was developed and validated for the quantitative determination of Abacavir sulfate and its impurities formed during forced degradation studies. humanjournals.com The drug was subjected to stress conditions including hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation. Significant degradation was observed under acidic hydrolysis and oxidative stress conditions. The method was able to resolve the degradation products from the main peak, proving its stability-indicating capability. humanjournals.com
Another stability-indicating RP-HPLC method was developed for the determination of Abacavir sulphate in tablet dosage forms. researchgate.net The drug was found to be susceptible to acid, alkali, neutral hydrolysis, oxidative, and thermal stress, but stable under photolytic conditions. researchgate.net The chromatographic separation was achieved on a Grace C18 column (150 x 4.6 mm i.d.) using a mobile phase of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (70:30, v/v). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the drug substance, such as residual solvents or certain process-related impurities.
A sensitive GC-MS method was developed and validated for the determination of the mutagenic impurity Diisopropyl sulfate (DPS) in Abacavir sulfate drug substance. humanjournals.com The analysis was performed on a DB-1 fused silica (B1680970) capillary column with electron impact ionization in selective ion monitoring (SIM) mode, which provides high sensitivity and specificity. humanjournals.com
Another study proposed an orthogonal approach using both LC-MS/MS and GC-MS for the trace level quantification of 2,5-diamino-4,6-dichloro pyrimidine (B1678525), a potential impurity in Abacavir Sulfate. wjpsonline.com The GC-MS method was established to quantify this impurity at parts-per-million (ppm) levels. wjpsonline.com While this impurity is not strictly volatile, the use of GC-MS demonstrates its applicability for thermally stable, derivatizable, or sufficiently volatile impurities in the Abacavir Sulfate matrix.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of Abacavir Sulfate in bulk and pharmaceutical dosage forms, particularly in quality control settings where high throughput is required.
Several UV-Visible spectrophotometric methods have been developed. One such method is based on the formation of a colored complex of abacavir sulphate with ninhydrin, ascorbic acid, or p-benzoquinone (PBQ), with absorbance maxima at 580 nm, 535 nm, and 395 nm, respectively. nih.gov Another method involves the diazotization of abacavir sulphate followed by coupling with β-naphthol to form an orange-red colored azo dye, which is measured at 470 nm. wjpsonline.com
Difference spectrophotometry has also been employed. This method is based on the principle that the absorbance difference between two equimolar solutions of the analyte in different chemical forms (e.g., acidic and basic solutions) is directly proportional to the concentration. For Abacavir sulphate, maximum absorbances were observed at 248.38 nm in acidic solution and 283.79 nm in basic solution. japsonline.com
Table 3: Spectrophotometric Methods for Quantitative Analysis of Abacavir Sulfate
| Method Type | Reagent/Principle | Wavelength (nm) | Linearity Range (µg/mL) |
| Colorimetry nih.gov | Ninhydrin | 580 | 5-60 |
| Colorimetry nih.gov | Ascorbic Acid | 535 | 5-80 |
| Colorimetry nih.gov | p-Benzoquinone | 395 | 10-60 |
| Diazotization wjpsonline.com | β-naphthol | 470 | 20-100 |
| Difference Spectrophotometry japsonline.com | Acidic vs. Basic medium | 248.38 & 283.79 | 2-12 |
Method Validation According to Regulatory Guidelines (e.g., ICH)
The validation of analytical methods is a mandatory requirement by regulatory agencies like the International Council for Harmonisation (ICH) to ensure that the methods are suitable for their intended purpose. The validation process demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust.
All the aforementioned analytical methods for this compound, including HPLC, UHPLC, GC-MS, and spectrophotometric methods, have been subjected to rigorous validation as per ICH guidelines. humanjournals.comjbpr.inhumanjournals.comresearchgate.netwjpsonline.comjapsonline.com The validation parameters typically assessed include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. humanjournals.comresearchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jbpr.injapsonline.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. humanjournals.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies. japsonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jbpr.inhumanjournals.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. humanjournals.com
The successful validation of these diverse analytical methods ensures the reliability of data generated for the quality control of this compound, ultimately contributing to the safety and efficacy of the final medicinal product. humanjournals.com
Mechanisms of Drug Resistance Molecular Level
Identification of Resistance-Associated Mutations in HIV Reverse Transcriptase
Both in vitro and in vivo studies have identified a specific set of mutations in the HIV-1 reverse transcriptase enzyme that are selected by abacavir (B1662851) and confer resistance. nih.gov The primary mutations directly associated with abacavir resistance are K65R, L74V, Y115F, and M184V. oup.compenta-id.orgoup.com
The M184V mutation is frequently the first and most common single mutation to be selected during abacavir monotherapy. oup.com While it confers high-level resistance to lamivudine (B182088), its effect on abacavir susceptibility is more modest. aidsmap.com The L74V and K65R mutations are also selected by abacavir and contribute to reduced susceptibility. The Y115F mutation is commonly selected in laboratory experiments but is observed less frequently in clinical settings. nih.gov
The development of high-level resistance to abacavir often requires the accumulation of multiple mutations. aidsmap.com For instance, the combination of L74V and M184V is a common pattern observed after abacavir monotherapy. oup.com Furthermore, resistance to abacavir is complex and can be influenced by pre-existing mutations from other NRTI therapies, particularly thymidine (B127349) analogue mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govoup.com The presence of three or more TAMs, often resulting from prior zidovudine (B1683550) treatment, can significantly reduce the virological response to abacavir. oup.comi-base.info Other, less common, mutational patterns associated with multi-NRTI resistance, such as the Q151M complex, also confer resistance to abacavir. nih.gov
| Mutation | Significance in Abacavir Resistance | Typical Selection Context |
|---|---|---|
| M184V | Confers low-level resistance to abacavir; often the first mutation to appear. aidsmap.com Also confers high-level resistance to lamivudine. | Selected during abacavir monotherapy or combination therapy. nih.govoup.com |
| L74V | Confers resistance to abacavir and didanosine. penta-id.org | Selected by abacavir-containing regimens, though less frequently in the presence of zidovudine. penta-id.org |
| K65R | Confers broad cross-resistance to several NRTIs, including abacavir and tenofovir. penta-id.org | Selected by abacavir, though infrequently. Its selection is significantly reduced by the concurrent use of zidovudine. penta-id.org |
| Y115F | Associated with reduced susceptibility to abacavir. penta-id.org | Frequently selected in vitro, but uncommonly seen in clinical practice. nih.govpenta-id.org |
| Thymidine Analogue Mutations (TAMs) | A background of multiple TAMs (≥3) is associated with reduced clinical response to abacavir. oup.com | Selected by thymidine analogues like zidovudine and stavudine. oup.com |
| Q151M Complex | A multi-drug resistance pattern that confers resistance to abacavir and most other NRTIs. nih.gov | Selected by various NRTIs, leading to broad cross-resistance. mdpi.com |
In Vitro Selection of Resistance and Cross-Resistance Patterns
In vitro drug selection experiments are crucial for predicting the genetic pathways to resistance. When HIV-1 is cultured in the presence of increasing concentrations of abacavir, a predictable pattern of mutations emerges. These studies consistently select for mutations at codons K65R, L74V, Y115F, and M184V. nih.govoup.com For instance, in one study, resistance to abacavir was marked by the sequential accumulation of M184V, Y115F, and K65R mutations. nih.gov When abacavir was combined with lamivudine in these experiments, the selected mutations were primarily M184V and L74V. nih.gov
A key aspect of abacavir resistance is its interaction with other NRTIs, leading to complex cross-resistance and, in some cases, hypersusceptibility. The mutations selected by abacavir can alter the virus's susceptibility to other drugs in the same class.
Cross-Resistance : The K65R mutation confers broad cross-resistance, reducing susceptibility not only to abacavir but also to tenofovir, didanosine, lamivudine, and emtricitabine. penta-id.orgthebodypro.com The L74V mutation reduces susceptibility to abacavir, didanosine, and zalcitabine. penta-id.org The M184V mutation can contribute to resistance to abacavir and didanosine. oup.comthebodypro.com
Hypersusceptibility (Increased Susceptibility) : Conversely, some abacavir-associated mutations can re-sensitize the virus to other drugs. Both M184V and L74V are known to increase viral susceptibility to the thymidine analogues zidovudine and stavudine. penta-id.orgasm.org The M184V mutation also increases susceptibility to tenofovir. thebodypro.com
Altered Resistance Pathways : The concurrent use of zidovudine with abacavir significantly alters the resistance pathway. In vitro and in vivo data show that zidovudine use suppresses the selection of the K65R and L74V mutations. oup.compenta-id.org Instead, resistance in this context tends to develop through the accumulation of TAMs alongside the M184V mutation. nih.gov
| Mutation | Effect on Susceptibility to Other NRTIs |
|---|---|
| M184V | Decreased Susceptibility: Lamivudine, Emtricitabine, Didanosine. oup.comthebodypro.comIncreased Susceptibility: Zidovudine, Stavudine, Tenofovir. penta-id.orgthebodypro.com |
| L74V | Decreased Susceptibility: Didanosine, Zalcitabine. penta-id.orgIncreased Susceptibility: Zidovudine, Tenofovir. penta-id.org |
| K65R | Decreased Susceptibility: Tenofovir, Didanosine, Stavudine, Lamivudine, Emtricitabine. penta-id.orgthebodypro.comIncreased Susceptibility: Zidovudine. thebodypro.com |
| TAMs | Decreased Susceptibility: Broad cross-resistance to most NRTIs, including abacavir, tenofovir, and didanosine. The presence of M184V can partially reverse this resistance. asm.org |
Biochemical Characterization of Resistant Viral Strains
Biochemical analyses of purified, mutated reverse transcriptase enzymes provide a quantitative understanding of resistance mechanisms at the molecular level. These studies measure how specific mutations affect the enzyme's catalytic efficiency and its interaction with both natural substrates and drug inhibitors.
The primary mechanism of resistance to abacavir is a reduction in the incorporation of its active metabolite, carbovir (B1146969) triphosphate (CBVTP). nih.gov This is achieved through two main biochemical pathways:
Substrate Discrimination : This is the dominant mechanism for abacavir resistance. Mutations like M184V and K65R alter the enzyme's kinetics to favor the binding and incorporation of the natural dGTP over CBVTP. thebodypro.com Pre-steady-state kinetic analyses have shown that the RT enzyme with the M184V mutation has a significantly decreased efficiency of CBVTP utilization compared to the wild-type enzyme. nih.gov This is reflected in a higher Ki/Km value (a measure of inhibitor binding relative to substrate binding), indicating that the enzyme has become a less favorable target for the inhibitor. thebodypro.com
Excision (Primer Unblocking) : This mechanism, primarily associated with TAMs, involves the ATP-mediated removal of an incorporated chain-terminating NRTI from the end of the viral DNA. This allows DNA synthesis to resume. While excision is the main pathway for zidovudine resistance, it is less impactful for abacavir. thebodypro.com In fact, the K65R mutation, which confers resistance through discrimination, has been shown to antagonize and decrease the excision of zidovudine, contributing to the hypersusceptibility seen with that drug. thebodypro.comnih.gov
Biochemical studies have demonstrated that the combination of K65R and M184V results in an additive effect on resistance to abacavir at the level of substrate discrimination. thebodypro.com Characterization of complex, multi-drug resistant clinical isolates containing numerous mutations (including TAMs, K65R, and Q151M) has shown that the discrimination pathway is generally preferred over the excision pathway for conferring resistance to abacavir. nih.gov
| Mutation(s) | Primary Biochemical Mechanism | Effect on Enzyme Kinetics |
|---|---|---|
| M184V | Substrate Discrimination | Decreases the efficiency of carbovir triphosphate (CBVTP) incorporation relative to dGTP. nih.gov |
| K65R | Substrate Discrimination | Decreases the binding and incorporation of CBVTP; also antagonizes the excision of other NRTIs like zidovudine. thebodypro.com |
| K65R + M184V | Substrate Discrimination | Causes additive resistance to abacavir by further disrupting inhibitor binding and incorporation. thebodypro.com |
| TAMs | Excision | Primarily confers resistance to thymidine analogues (e.g., zidovudine) via ATP-mediated removal of the incorporated drug. Contributes to abacavir resistance in combination with other mutations. nih.gov |
Preclinical Formulation Science and Physical Characterization
Excipient Compatibility and Interaction Studies
The compatibility of an active pharmaceutical ingredient (API) with various excipients is a cornerstone of formulation development, ensuring the stability and bioavailability of the final product. For rac-Abacavir Sulfate (B86663), studies have been conducted to identify compatible and incompatible excipients.
Incompatibility studies involving abacavir (B1662851) sulfate (ABC) and a range of common excipients have been performed. researchgate.netnih.gov One significant finding was an interaction between abacavir sulfate and lactose (B1674315) monohydrate, which resulted in the formation of two interaction products. researchgate.netnih.gov This Maillard reaction suggests a potential incompatibility that could negatively impact the drug's stability and bioavailability. researchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) were used to separate and characterize these interaction products, with one product's structure confirmed using 1D and 2D nuclear magnetic resonance (NMR) studies. researchgate.netnih.gov
Conversely, compatibility has been demonstrated with a variety of other excipients. Studies have shown that abacavir sulfate is compatible with microcrystalline cellulose (B213188), sodium starch glycolate, colloidal anhydrous silica (B1680970), and magnesium stearate (B1226849), which are commonly used in tablet formulations. geneesmiddeleninformatiebank.nlwho.int Differential scanning calorimetry (DSC) and thermogravimetry have been employed to assess the compatibility of abacavir with tablet components like polyvinylpyrrolidone, magnesium stearate, citric acid, aspartame, cellulose, and starch, finding them to be compatible. pharmacylibrary.com Infrared spectrophotometry studies also indicated no significant interactions between abacavir sulfate and excipients such as HPMC K4M and Carbopol 974P in floating tablet formulations. scispace.com
These studies are crucial for selecting appropriate excipients to develop stable and effective dosage forms of rac-Abacavir Sulfate.
Table 1: Summary of this compound Excipient Compatibility Findings
| Excipient | Compatibility Status | Study Findings | Reference |
| Lactose Monohydrate | Incompatible | Forms two interaction products via a Maillard reaction, potentially affecting stability and bioavailability. | researchgate.netnih.gov |
| Microcrystalline Cellulose | Compatible | No significant interactions observed; commonly used in tablet formulations. | geneesmiddeleninformatiebank.nlwho.int |
| Sodium Starch Glycolate | Compatible | No significant interactions observed; used as a disintegrant in tablet formulations. | geneesmiddeleninformatiebank.nlwho.int |
| Colloidal Anhydrous Silica | Compatible | No significant interactions observed; used as a glidant in tablet formulations. | geneesmiddeleninformatiebank.nl |
| Magnesium Stearate | Compatible | No significant interactions observed; used as a lubricant in tablet formulations. | geneesmiddeleninformatiebank.nlpharmacylibrary.com |
| HPMC K4M | Compatible | No significant interactions observed in FT-IR studies for floating tablets. | scispace.com |
| Carbopol 974P | Compatible | No significant interactions observed in FT-IR studies for floating tablets. | scispace.com |
| Polyvinylpyrrolidone | Compatible | DSC and thermogravimetry studies showed compatibility. | pharmacylibrary.com |
| Citric Acid | Compatible | DSC and thermogravimetry studies showed compatibility. | pharmacylibrary.com |
| Aspartame | Compatible | DSC and thermogravimetry studies showed compatibility. | pharmacylibrary.com |
| Starch | Compatible | DSC and thermogravimetry studies showed compatibility. | pharmacylibrary.com |
In Vitro Dissolution Profile Characterization across pH Conditions
The dissolution behavior of a drug is a critical factor influencing its absorption and bioavailability. For this compound, which is classified as a Biopharmaceutics Classification System (BCS) Class 3 drug, high solubility is a key characteristic. who.intwho.int Its aqueous solubility has been reported to be approximately 77 mg/mL in distilled water at 25°C and 30.459 mg/mL in water at 37°C. pharmacylibrary.comhres.ca
The dissolution profile of abacavir sulfate has been extensively studied across various pH conditions to simulate its transit through the gastrointestinal tract. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlresearchgate.net Comparative dissolution studies have been performed on generic and innovator products in different buffer solutions, typically at pH 1.2 (simulating gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer). geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlwho.int
Results from these studies generally show that abacavir sulfate tablets exhibit rapid dissolution, with more than 85% of the drug dissolving within 15 to 30 minutes in all tested media. geneesmiddeleninformatiebank.nl For example, a study comparing a test product to the reference product, Ziagen®, demonstrated that both products dissolved for more than 85% in 15 minutes at pH 1.2, 4.5, and 6.8. geneesmiddeleninformatiebank.nl Another assessment showed similarity to the innovator product, Kivexa®, in buffers of 0.1 N HCl, pH 4.5, and pH 6.8. geneesmiddeleninformatiebank.nl
Stability studies of abacavir sulfate in various dissolution media have also been conducted. The drug was found to be stable in 0.1M HCl and phosphate (B84403) buffers up to pH 7.8 for at least 48 hours at 37°C, indicating its suitability for dissolution testing in these media. researchgate.netresearchgate.net The high solubility of abacavir sulfate across the physiological pH range of 1 to 6.8 further supports its classification as a highly soluble drug. who.int
Table 2: Dissolution of this compound in Different pH Media
| pH | Dissolution Medium | Observation | Reference |
| 1.01 | 0.1N HCl | Solubility of 93.744 mg/mL at 37°C. hres.ca | hres.ca |
| 1.2 | 0.1M HCl / KCl-HCl Buffer | >85% dissolution in 15 minutes. geneesmiddeleninformatiebank.nl Stable for at least 48 hours at 37°C. researchgate.net | geneesmiddeleninformatiebank.nlresearchgate.net |
| 4.5 | Acetate (B1210297) Buffer | >85% dissolution in 15 minutes. geneesmiddeleninformatiebank.nl | geneesmiddeleninformatiebank.nl |
| 5.8 | Phosphate Buffer | Stable for at least 48 hours at 37°C. researchgate.net | researchgate.net |
| 6.8 | Phosphate Buffer | >85% dissolution in 15 minutes. geneesmiddeleninformatiebank.nl | geneesmiddeleninformatiebank.nl |
| 7.0 | Water | Solubility of 30.459 mg/mL at 37°C. hres.ca | hres.ca |
Solid Dispersion and Nanoparticle Formulations Research
To enhance the therapeutic efficacy and potentially modify the release profile of this compound, research has been conducted into advanced formulation strategies such as solid dispersions and nanoparticles.
Solid Dispersions: Solid dispersion technology aims to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier. While abacavir sulfate is highly soluble, solid dispersion techniques can still be explored to optimize its release characteristics. Research in this area for similar drugs has shown that polymers like polyvinyl alcohol (PVA) and gelatin can significantly enhance drug solubility and dissolution rates. researchgate.net For instance, solid dispersions prepared by spray drying can result in amorphous drug particles within a polymer matrix, leading to improved dissolution. researchgate.net
Nanoparticle Formulations: Nanoparticle-based drug delivery systems offer several advantages, including improved bioavailability, site-specific targeting, and the potential for sustained release, which is particularly beneficial for antiretroviral therapy. ujpronline.comujpronline.comnih.gov
Several studies have focused on developing abacavir-loaded nanoparticles. One approach involves the solvent displacement method using polymers like Eudragit RL-100 and chitosan, along with Poloxamer-188 as a stabilizer. ujpronline.comujpronline.com These nanoparticles have been characterized for their physicochemical properties:
Particle Size: The formulated nanoparticles typically exhibit a size range of 121.4 nm to 140.6 nm. ujpronline.comresearchgate.net
Zeta Potential: Zeta potential values have been reported in the range of +16.5 mV to +20.45 mV, indicating good physical stability. ujpronline.comresearchgate.net
Entrapment Efficiency: High entrapment efficiencies of over 99% have been achieved. ujpronline.com
In Vitro Release: These nanoparticle formulations have demonstrated a sustained release of abacavir for up to 10 hours, which could lead to a reduction in dosing frequency. ujpronline.comujpronline.com
Another area of nanoparticle research for abacavir involves the use of albumin nanoparticles prepared by the desolvation method. researchgate.net These particles showed a mean size of 418.2 nm and a surface charge of -40.8 mV, with drug loading ranging from 1.2% to 5.9% w/w. researchgate.net The in vitro release from these albumin nanoparticles was sustained over 24 hours. researchgate.net
Furthermore, niosomal and proniosomal formulations of abacavir sulfate have been investigated as potential drug delivery systems. ijpsonline.com These vesicular systems, prepared using surfactants like Tween 60 and cholesterol, have shown the potential to prolong the drug's release and improve its oral bioavailability. ijpsonline.com
Table 3: Characteristics of this compound Nanoparticle Formulations
| Formulation Type | Polymer/Carrier System | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | In Vitro Release Profile | Reference |
| Polymeric Nanoparticles | Eudragit RL-100, Chitosan, Poloxamer-188 | 121.4 - 140.6 | +16.5 to +20.45 | >99 | Sustained release up to 10 hrs | ujpronline.comujpronline.com |
| Albumin Nanoparticles | Albumin | 418.2 | -40.8 | 1.2 - 5.9 (Drug Loading) | Sustained release over 24 hrs | researchgate.net |
| Niosomes/Proniosomes | Tween 60, Cholesterol, Maltodextrin | Not specified | Not specified | Not specified | Prolonged release | ijpsonline.com |
Particle Size Engineering and its Influence on Formulation Attributes
Particle size is a critical physical characteristic of an API that can significantly influence its formulation properties, dissolution rate, and bioavailability. For highly soluble drugs like abacavir sulfate, the impact of particle size on dissolution may be less pronounced than for poorly soluble compounds, but it remains an important parameter to control for ensuring batch-to-batch consistency and manufacturability.
Regulatory submissions for abacavir sulfate products often include specifications for particle size to ensure consistent quality. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl For instance, additional requirements for particle size and bulk density have been laid down for excipients like microcrystalline cellulose and magnesium stearate used in abacavir formulations. geneesmiddeleninformatiebank.nl The drug substance specification for abacavir sulfate itself may also include a requirement for particle size. geneesmiddeleninformatiebank.nl
While specific studies focusing solely on the particle size engineering of this compound are not extensively detailed in the provided context, the principles of particle size reduction are known to enhance dissolution and bioavailability. xisdxjxsu.asia A patent for sustained-release compositions of highly water-soluble drugs suggests that a particle size range with an upper limit of about 210 microns and a lower limit of about 63 microns can be beneficial. google.com
In the context of advanced formulations, particle size is a defining characteristic of nanoparticles and microspheres. For abacavir-loaded microspheres prepared by emulsion-solvent evaporation, the mean particle size has been shown to range from 25.69 µm to 37.93 µm, influenced by the type and proportion of polymers used, such as HPMC K4M and Ethyl cellulose. rjptonline.orgrjptonline.org Similarly, abacavir-loaded nanoparticles have been formulated with sizes in the nanometer range (e.g., 121.4-140.6 nm), which is fundamental to their function as a drug delivery system. ujpronline.com
Controlling the particle size of both the API and excipients is essential for achieving desired formulation attributes such as good flowability, uniform content, and consistent dissolution profiles.
Physical Stability of Different Formulation Types (e.g., Tablets, Dispersible Forms)
The physical stability of a pharmaceutical formulation is its ability to maintain its physical properties throughout its shelf life. For this compound, stability studies have been conducted on various dosage forms, including film-coated tablets, dispersible tablets, and oral solutions, under different storage conditions as per ICH guidelines.
Film-Coated Tablets: Stability data for film-coated tablets of abacavir sulfate have demonstrated good stability. For example, batches stored at 25°C/60% RH for up to 18 months and at accelerated conditions of 40°C/75% RH for 6 months showed no significant changes or trends. geneesmiddeleninformatiebank.nl These studies were conducted with tablets packed in various containers, including Alu/Alu blisters and HDPE bottles. geneesmiddeleninformatiebank.nl The proposed shelf life for these formulations is often 24 months. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl Photostability studies have also been performed, indicating that the product is stable when exposed to light. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl
Dispersible Tablets: Dispersible tablets are particularly important for pediatric populations. Stability studies on abacavir sulfate dispersible tablets have been performed at 30°C/75% RH (long-term) and 40°C/75% RH (accelerated). who.int The product proved to be quite stable with no significant changes observed, supporting the proposed shelf-life. who.int The development of these formulations often involves selecting excipients based on the comparator product and conducting compatibility studies to ensure stability. who.int
Oral Solutions: The commercial oral solution of abacavir sulfate is recommended to be stored at a controlled room temperature and should not be frozen. pharmacylibrary.com The solution is described as clear to opalescent and yellowish, though it may turn brown over time. medicines.org.uk Excipients in the oral solution include sorbitol, methyl parahydroxybenzoate, and propyl parahydroxybenzoate, which contribute to its stability. medicines.org.uk
Table 4: Summary of Physical Stability Findings for this compound Formulations
| Formulation Type | Storage Conditions Tested | Observations | Proposed Shelf-Life | Reference |
| Film-Coated Tablets | 25°C/60% RH (12-18 months), 40°C/75% RH (6 months) | No significant changes or trends observed. Product is not sensitive to light. | 24 months | geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl |
| Dispersible Tablets | 30°C/75% RH, 40°C/75% RH | Product proved to be quite stable with no significant changes observed. | Justified by data | who.int |
| Oral Solution | Controlled room temperature | May be refrigerated but not frozen. Color may change to brown over time. | Not specified | pharmacylibrary.commedicines.org.uk |
| Drug Substance | 25°C/60% RH, 30°C/75% RH, 40°C/75% RH | No trends or significant changes observed. | 36 months or more | geneesmiddeleninformatiebank.nl |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of carbocyclic nucleosides like abacavir (B1662851) presents considerable stereochemical challenges. newdrugapprovals.org Future research is increasingly focused on developing more efficient, stereoselective, and environmentally benign synthetic routes. Key areas of exploration include:
Organocatalysis for Asymmetric Synthesis: The use of small organic molecules as catalysts provides a greener alternative to metal-based catalysts. mdpi.com Future investigations will likely focus on designing novel organocatalysts that can achieve high enantioselectivity in the key steps of abacavir synthesis, thereby minimizing the need for chiral resolution. mdpi.com
Enzymatic and Chemoenzymatic Strategies: Biocatalysis offers the potential for highly specific and environmentally friendly synthetic transformations. The application of enzymes to resolve racemic intermediates or to catalyze key bond-forming reactions in the synthesis of abacavir is a promising area for future development.
Flow Chemistry: Continuous flow processes can offer significant advantages over traditional batch synthesis in terms of safety, scalability, and process control. The development of a continuous flow synthesis for abacavir could lead to more efficient and cost-effective manufacturing.
A comparative overview of existing and novel synthetic approaches is presented in Table 1.
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
| Linear Synthesis | Stepwise construction of the heterocyclic base onto a pre-formed cyclopentylamine (B150401) starting material. newdrugapprovals.org | Well-established methodology. | Improving yields and reducing the number of steps. |
| Convergent Synthesis | Condensation of a functionalized carbocyclic moiety with a pre-formed purine (B94841) base. newdrugapprovals.org | Greater flexibility and potentially higher overall yields. | Optimization of coupling conditions. |
| Palladium-Catalyzed Coupling | Utilizes palladium catalysts to form key carbon-carbon or carbon-nitrogen bonds. eurekaselect.com | High efficiency and functional group tolerance. | Development of more active and stable catalysts. |
| Ring-Closing Metathesis | Employs ruthenium or molybdenum catalysts to form the cyclopentene (B43876) ring. eurekaselect.com | Efficient formation of cyclic structures. | Design of novel catalysts with improved selectivity. |
| Organocatalysis | Uses small organic molecules to catalyze stereoselective reactions. mdpi.com | Greener and more sustainable approach. | Discovery of new catalysts for asymmetric transformations. |
Advanced Analytical Techniques for Impurity Profiling and Process Control
Ensuring the purity and quality of active pharmaceutical ingredients (APIs) like rac-Abacavir Sulfate (B86663) is paramount. Future research will focus on the development and application of advanced analytical techniques for comprehensive impurity profiling and real-time process control.
Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (Q-TOF) and Orbitrap, will continue to be a cornerstone for the identification and quantification of trace-level impurities. biomedres.us Ultra-performance liquid chromatography (UPLC) offers faster analysis times and improved resolution compared to conventional HPLC. biomedres.us
Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful technique for the separation of chiral compounds and impurities that are not well-resolved by traditional liquid chromatography. biomedres.us Its application in the analysis of abacavir and its stereoisomers could provide significant advantages.
Process Analytical Technology (PAT): The implementation of PAT tools, such as near-infrared (NIR) and Raman spectroscopy, can enable real-time monitoring of critical process parameters during the synthesis of abacavir. This allows for improved process understanding and control, leading to a more consistent and high-quality product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional (2D) NMR, can provide detailed structural information for the unambiguous identification of impurities. biomedres.us
Commonly identified impurities and the analytical techniques used for their detection are summarized in Table 2.
| Impurity Type | Example | Analytical Technique(s) |
| Process-Related Impurities | Starting materials, intermediates, reagents. synthinkchemicals.com | HPLC, UPLC, LC-MS, GC-MS. biomedres.usgoogle.com |
| Degradation Products | Result from the degradation of the API under various stress conditions. synthinkchemicals.com | HPLC, UPLC, LC-MS/MS. biomedres.us |
| Stereoisomers | Enantiomers and diastereomers of abacavir. | Chiral HPLC, SFC. biomedres.us |
| Residual Solvents | Solvents used during the manufacturing process. biomedres.us | Gas Chromatography (GC). biomedres.us |
Understanding Resistance Evolution at the Molecular Level
The emergence of drug resistance is a major challenge in the long-term efficacy of antiretroviral therapy. A deeper understanding of the molecular mechanisms of abacavir resistance is crucial for the development of next-generation inhibitors and for optimizing its use in combination therapies.
Structural Biology: High-resolution crystal structures of HIV-1 reverse transcriptase (RT) in complex with the active metabolite of abacavir, carbovir (B1146969) triphosphate (CBV-TP), and with resistant mutant forms of the enzyme can provide invaluable insights into the molecular basis of resistance. nih.gov These studies can reveal how specific mutations alter the binding of the inhibitor and the catalytic activity of the enzyme.
Computational Modeling and Simulation: Molecular dynamics (MD) simulations can be used to study the dynamic behavior of wild-type and mutant forms of HIV-1 RT and to understand how mutations affect the conformational landscape of the enzyme and its interaction with CBV-TP. researchgate.net
Pre-Steady-State Kinetics: Detailed kinetic studies can elucidate the precise steps in the enzymatic reaction that are affected by resistance mutations. nih.gov This can help to differentiate between effects on inhibitor binding and effects on the rate of incorporation of the nucleotide analog. nih.gov
Genotypic and Phenotypic Correlation: Continued surveillance of HIV-1 genotypes in patients receiving abacavir-containing regimens is essential to identify new resistance mutations and to understand the complex interplay between different mutations in conferring resistance. nih.gov
Key mutations associated with abacavir resistance are listed in Table 3.
| Mutation | Effect on Abacavir Susceptibility | Molecular Mechanism |
| M184V | Cornerstone of higher-level resistance, imparting a 2-4 fold reduction in susceptibility. researchgate.net | Decreases the efficiency of CBV-TP incorporation by HIV-1 RT. nih.gov |
| K65R | Selected by abacavir in vitro. nih.gov | Reduces the affinity of the enzyme for nucleoside analogs. |
| L74V | Selected by abacavir in vitro and in some patients. nih.govoup.com | Contributes to reduced susceptibility, often in combination with other mutations. |
| Y115F | Selected by abacavir in vitro. nih.gov | Alters the interaction of the enzyme with the incoming nucleotide. |
| Zidovudine-associated mutations (TAMs) | Can contribute to abacavir resistance, particularly in combination with M184V. nih.gov | May facilitate a mechanism of NRTI cross-resistance. nih.gov |
Development of Mechanistic Models for Pharmacodynamic and Pharmacokinetic Behavior
Mechanistic models that integrate pharmacokinetic (PK) and pharmacodynamic (PD) data can provide a quantitative understanding of the relationship between drug exposure, viral dynamics, and clinical outcomes.
Population PK/PD Modeling: Population-based models can be used to identify sources of variability in abacavir exposure and response among patients and to simulate the effects of different dosing regimens. nih.govnih.gov These models can also investigate the influence of covariates such as age, weight, and co-medications on abacavir's PK/PD profile. nih.govnih.govresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be used to predict the distribution of abacavir and its active metabolite, CBV-TP, into different tissues and cellular compartments. This can be particularly useful for understanding its penetration into viral reservoirs.
Viral Dynamic Modeling: Mathematical models that describe the interaction between the virus, the host immune system, and antiretroviral drugs can be used to simulate the long-term effects of abacavir therapy and to explore the emergence of resistance.
Key pharmacokinetic parameters of abacavir are presented in Table 4.
| Parameter | Value | Significance |
| Bioavailability | ~83% asm.org | High oral absorption. |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours nih.gov | Rapid absorption. |
| Elimination Half-life (t1/2) | 1 to 2 hours nih.gov | Relatively short half-life. |
| Area Under the Curve (AUC) | Proportional to dose over the 600- to 1,200-mg total daily dose range. asm.org | Predictable exposure with increasing dose. |
Application of AI and Machine Learning in rac-Abacavir Sulfate Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development. researchgate.netresearchgate.net In the context of this compound research, these technologies can be applied in several key areas:
Drug Discovery and Design: AI algorithms can be used to analyze large datasets of chemical compounds and their biological activities to identify novel reverse transcriptase inhibitors with improved potency and resistance profiles. researchgate.net
Predicting Drug Resistance: ML models can be trained on viral genotype and clinical outcome data to predict the likelihood of abacavir resistance in individual patients. mdpi.com This could help to personalize treatment strategies and avoid the use of ineffective regimens. mdpi.com
Optimizing Clinical Trials: AI can be used to improve the design and analysis of clinical trials by identifying patient populations most likely to respond to treatment and by predicting clinical outcomes based on baseline characteristics. front-sci.com
Pharmacovigilance: ML algorithms can be used to analyze large databases of electronic health records and adverse event reports to identify potential safety signals associated with abacavir.
Potential applications of AI and ML in abacavir research are outlined in Table 5.
| Application Area | AI/ML Technique | Potential Impact |
| Novel Inhibitor Design | Generative models, deep learning. mdpi.com | Design of new molecules with desired properties. |
| Resistance Prediction | Random Forest, Support Vector Machines. frontiersin.org | Personalized treatment selection. |
| PK/PD Modeling | Neural networks, reinforcement learning. | More accurate prediction of drug behavior. |
| Clinical Trial Optimization | Predictive analytics, natural language processing. mdpi.com | More efficient and successful clinical trials. |
Q & A
Q. What are the standard analytical techniques for characterizing rac-Abacavir Sulfate purity and stereochemical composition?
To ensure batch consistency and regulatory compliance, researchers should employ a combination of:
- High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, particularly for sulfonate group interactions .
- Mass Spectrometry (MS) for molecular weight verification and impurity profiling .
- X-ray crystallography to resolve stereochemical ambiguities in crystalline forms .
Table 1 summarizes key parameters:
| Technique | Key Parameters | Purpose |
|---|---|---|
| Chiral HPLC | Retention time, peak area ratio | Enantiomeric excess (ee) determination |
| NMR | Chemical shifts, coupling constants | Structural confirmation |
| MS | m/z ratios, fragmentation patterns | Molecular identity and purity |
Q. How should researchers design in vitro assays to evaluate this compound’s antiviral efficacy?
- Cell-based assays : Use HIV-1-infected T-cell lines (e.g., MT-4 cells) with viral replication quantified via p24 antigen ELISA. Include negative (untreated cells) and positive controls (e.g., zidovudine) .
- Enzymatic assays : Measure inhibition of HIV-1 reverse transcriptase (RT) using non-radioactive ELISA-based kits. Optimize substrate concentrations (dNTPs) to avoid false negatives from competitive inhibition .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) with triplicate replicates .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory due to H319 (severe eye irritation) and H351 (carcinogenicity) hazards .
- Ventilation : Use fume hoods for weighing and solubilizing to minimize inhalation risks (H302: harmful if swallowed).
- Waste disposal : Deactivate residues with 10% sodium hypochlorite before disposal in biohazard containers .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?
Contradictions often arise from:
- Species-specific metabolic differences : Compare metabolite profiles (via LC-MS/MS) in human vs. animal models to identify active/inactive derivatives .
- Protein binding effects : Measure plasma protein binding (equilibrium dialysis) and adjust dosing regimens to account for free drug availability .
- Tissue penetration studies : Use mass spectrometry imaging (MSI) to quantify drug distribution in lymphoid tissues, a key HIV reservoir .
Q. What factorial design approaches optimize this compound formulation stability under varying pH and temperature conditions?
A 2³ full factorial design evaluates:
- Factors : pH (4.0 vs. 7.4), temperature (25°C vs. 40°C), and excipient concentration (e.g., mannitol at 1% vs. 5%) .
- Responses : Degradation kinetics (HPLC), enantiomeric stability (chiral HPLC), and solubility (UV-Vis spectrophotometry).
- Statistical analysis : Apply ANOVA to identify significant interactions (p<0.05) and response surface methodology (RSM) for optimization .
Q. How should researchers address genetic toxicity (H341) concerns in preclinical studies?
- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 mix) to assess mutagenicity .
- Micronucleus assay : Evaluate chromosomal damage in human peripheral blood lymphocytes (PBMCs) exposed to 0.1–100 µM this compound for 24–48 hours .
- Mechanistic studies : Probe reactive metabolite formation (e.g., glutathione trapping assays) to link toxicity to specific metabolic pathways .
Q. What statistical methods are recommended for analyzing contradictory clinical trial data on this compound-associated hypersensitivity reactions?
- Meta-analysis : Pool data from Phase III trials using random-effects models to account for heterogeneity in HLA-B*57:01 screening protocols .
- Bayesian approaches : Calculate posterior probabilities of hypersensitivity risk in subpopulations with covariates (e.g., ethnicity, renal function) .
- Sensitivity analysis : Test robustness of conclusions by excluding outlier studies or adjusting for publication bias .
Q. How can computational modeling predict this compound’s resistance profile against emerging HIV-1 RT mutations?
- Molecular dynamics (MD) simulations : Simulate drug binding to mutant RT (e.g., K65R, M184V) using AMBER or GROMACS force fields. Calculate binding free energy (ΔG) via MM-PBSA .
- Machine learning : Train random forest classifiers on RT mutation datasets to predict resistance scores based on structural features (e.g., hydrophobic contacts, hydrogen bonds) .
Methodological Best Practices
- Data integrity : Use electronic lab notebooks (ELNs) with blockchain timestamping to ensure traceability and prevent data manipulation .
- Replication : Adhere to ARRIVE guidelines for in vivo studies, detailing animal sex, age, and randomization methods to enhance reproducibility .
- Reporting : Follow STREGA standards for genetic association studies to transparently report HLA-B*57:01 screening outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
